molecular formula C10H13NO4 B179307 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one CAS No. 152368-17-7

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Cat. No.: B179307
CAS No.: 152368-17-7
M. Wt: 211.21 g/mol
InChI Key: IYSJGXVZXRIYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and utility in drug discovery. This specific derivative, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, is a synthetic compound of interest for research into novel therapeutic agents, particularly in the field of oncology. Its molecular design incorporates a morpholine ring, a feature known to improve pharmacokinetic properties and aqueous solubility, which is tethered to the core pyrone structure. Compounds based on the 5-hydroxy-2-methyl-4H-pyran-4-one structure have demonstrated significant promise as antiglioma agents by acting as D-2-hydroxyglutarate (D-2HG) scavengers. D-2HG is an oncometabolite whose accumulation is implicated in the initiation and progression of certain brain cancers . Research on analogous compounds has shown that this class can exhibit potent anti-proliferative activity, inhibit colony formation, and suppress the migration of glioma cells in vitro . Beyond oncology, the 4H-pyran core is a subject of investigation in other areas, including as an antibacterial lead and as a scaffold with antioxidant potential . This combination of features makes 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one a valuable chemical tool for researchers exploring new mechanisms of action in cancer biology and for medicinal chemists building libraries for high-throughput screening.

Properties

IUPAC Name

5-hydroxy-2-(morpholin-4-ylmethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSJGXVZXRIYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391410
Record name 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152368-17-7
Record name 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Unveiling the Therapeutic Potential of a Novel Pyranone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

The 4H-pyran-4-one scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of natural products and synthetically crafted molecules exhibiting a wide spectrum of biological activities. From the well-known kojic acid, with its established antimicrobial and tyrosinase-inhibiting properties, to more complex derivatives demonstrating potent anticancer and neuroprotective effects, this chemical core represents a fertile ground for drug discovery. This guide focuses on a specific, promising derivative: 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. While direct, extensive studies on this particular molecule are emerging, its structural features, combining the reactive pyranone ring with a morpholine moiety, suggest a rich and diverse pharmacological profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to be a self-validating system, providing not just a roadmap for investigation but also the underlying scientific rationale for the proposed experimental pathways. We will extrapolate from the well-documented activities of close structural analogs to build a comprehensive framework for evaluating the biological potential of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, with a focus on its anticancer, neuroprotective, and antimicrobial properties.

The 4H-Pyran-4-one Core: A Foundation of Diverse Bioactivity

The 4H-pyran-4-one ring system is a key pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. Its unique electronic and structural characteristics allow it to interact with a variety of biological targets. Derivatives of this scaffold have been reported to possess a broad range of therapeutic properties, including:

  • Anticancer Activity : Many pyran-based compounds exhibit cytotoxicity against various cancer cell lines.[1][2] A notable mechanism for some derivatives is the inhibition of key enzymes involved in cancer metabolism and progression.[3][4]

  • Neuroprotective Effects : The ability of certain pyranones to modulate neurotransmitter systems suggests their potential in treating neurodegenerative diseases.[5] A structurally similar compound, 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one, has been shown to inhibit the uptake of dopamine and gamma-aminobutyric acid (GABA), indicating a potential for antinociceptive and neuromodulatory effects.[6]

  • Antimicrobial Properties : The pyranone core is a constituent of compounds with demonstrated antibacterial and antifungal activities.[5] This makes it a target for the development of new anti-infective agents.

  • Anti-inflammatory and Antioxidant Effects : The scaffold is also associated with the ability to scavenge free radicals and modulate inflammatory pathways, suggesting its utility in conditions where oxidative stress and inflammation are implicated.[2]

The introduction of a morpholinomethyl group at the C2 position of the 5-hydroxy-4H-pyran-4-one core is a strategic chemical modification. The morpholine ring can improve physicochemical properties such as solubility and bioavailability, and it can also introduce new hydrogen bonding capabilities, potentially enhancing the molecule's interaction with biological targets.

Postulated Biological Activities and Investigative Strategies

Based on the extensive research on analogous compounds, we will now delve into the most probable biological activities of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one and outline detailed experimental protocols for their validation.

Anticancer Potential, with a Focus on Glioma

Scientific Rationale: Derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have shown remarkable efficacy against glioma cells.[3][4][7] A key mechanism identified is the inhibition of mutant isocitrate dehydrogenase 1 (IDH1), which leads to a reduction in the oncometabolite D-2-hydroxyglutarate (D-2HG).[4] The accumulation of D-2HG is a hallmark of a significant percentage of gliomas and contributes to cancer initiation and progression.[3][4][7] Given the structural similarity, it is highly plausible that 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one could exhibit similar antiglioma activity.

Experimental Workflow for Antiglioma Activity Assessment:

Antiglioma_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one cytotoxicity Cytotoxicity Screening (MTT Assay) (e.g., U87, HT1080 glioma lines) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 d2hg D-2HG Production Assay ic50->d2hg colony Colony Formation Assay ic50->colony migration Cell Migration/Invasion Assay ic50->migration western Western Blot for Apoptosis Markers (e.g., Caspase-3, PARP) ic50->western idh1 IDH1 Enzyme Inhibition Assay d2hg->idh1

Caption: Workflow for assessing the antiglioma potential of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Detailed Experimental Protocols:

Protocol 2.1.1: Cytotoxicity Screening using MTT Assay

  • Cell Culture: Culture human glioma cell lines (e.g., U87-MG, HT1080) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old media with the media containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2.1.2: D-2HG Production Assay

  • Cell Culture and Treatment: Culture IDH1-mutant glioma cells (e.g., U87-MG with stable IDH1 R132H expression) and treat with various concentrations of the test compound for 24-48 hours.

  • Metabolite Extraction: Harvest the cells, wash with PBS, and extract intracellular metabolites using a methanol/water/chloroform extraction method.

  • D-2HG Quantification: Analyze the aqueous phase of the extract using a D-2-hydroxyglutarate assay kit (colorimetric or fluorometric) or by LC-MS/MS for precise quantification.

  • Data Analysis: Normalize the D-2HG levels to the total protein concentration or cell number and compare the levels in treated cells to the vehicle control.

Comparative Data of Analogous Compounds:

CompoundCell LineIC50 (µM)D-2HG Inhibition (at 1 µM)
Derivative 4a [3][7]HT10801.4386.3%
U874.6-
Neuroprotective and Neuromodulatory Potential

Scientific Rationale: The structural analog, 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one, has been identified as an inhibitor of dopamine and GABA uptake.[6] This activity is significant as the dysregulation of these neurotransmitter systems is implicated in various neurological and psychiatric disorders. The morpholine moiety in our target compound may confer different selectivity and potency towards monoamine transporters. Therefore, evaluating the effect of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one on neurotransmitter uptake and its potential neuroprotective effects is a logical line of inquiry.

Signaling Pathway Implicated in Neuroprotection:

Neuroprotection_Pathway Compound 5-Hydroxy-2-(morpholinomethyl) -4H-pyran-4-one DAT Dopamine Transporter (DAT) Compound->DAT Binds to GAT GABA Transporter (GAT) Compound->GAT Binds to Uptake Inhibition of Neurotransmitter Uptake DAT->Uptake GAT->Uptake Neurotransmission Modulation of Synaptic Neurotransmission Uptake->Neurotransmission Neuroprotection Potential Neuroprotective Effects Neurotransmission->Neuroprotection

Caption: Postulated mechanism for the neuromodulatory effects of the target compound.

Detailed Experimental Protocols:

Protocol 2.2.1: Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine, cortex for GABA) by homogenization and differential centrifugation.

  • Uptake Assay: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine or [³H]GABA) in the presence of varying concentrations of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one or known inhibitors (e.g., GBR12909 for DAT, tiagabine for GAT1).

  • Termination of Uptake: Stop the uptake reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.

Antimicrobial Activity

Scientific Rationale: The 4H-pyran-4-one scaffold is a common feature in many natural and synthetic antimicrobial agents.[5] The overall electronic properties of the ring and the potential for the molecule to chelate metal ions essential for microbial growth contribute to this activity. The morpholine substituent can also enhance antimicrobial effects by increasing cell permeability.

Detailed Experimental Protocols:

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis and Characterization

A plausible synthetic route for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one starts from the readily available kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).

Synthetic Scheme:

Synthesis_Scheme Kojic_Acid Kojic Acid Intermediate 2-(Chloromethyl)-5-hydroxy -4H-pyran-4-one Kojic_Acid->Intermediate SOCl₂ Product 5-Hydroxy-2-(morpholinomethyl) -4H-pyran-4-one Intermediate->Product Morpholine, Base

Caption: Proposed synthetic pathway for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

This two-step synthesis involves the chlorination of the primary alcohol of kojic acid followed by nucleophilic substitution with morpholine. The final product should be purified by chromatography and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Concluding Remarks and Future Directions

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is a molecule of significant interest, standing at the intersection of a privileged scaffold and a functionally important substituent. The evidence from closely related analogs strongly suggests its potential as an anticancer, neuroprotective, and antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for a thorough investigation of these activities.

Future research should focus on a comprehensive in vitro evaluation as outlined, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further derivatives, will be crucial in optimizing the potency and selectivity of this promising compound for potential therapeutic development.

References

  • Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(Suppl), 155–166.
  • Al-Ostath, A., Al-Assar, Z., Ghaboun, N., & El-Sayed, M. (2022).
  • Zhang, Y., Wang, L., Zhang, J., Li, Y., Wang, Y., & Li, J. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. MedChemComm, 9(4), 647–653.
  • Zhang, Y., Wang, L., Zhang, J., Li, Y., Wang, Y., & Li, J. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. RSC Medicinal Chemistry, 9(4), 647-653.
  • PubChem. (n.d.). 4H-Pyran-4-one, 5-hydroxy-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., Wang, L., Zhang, J., Li, Y., Wang, Y., & Li, J. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. MedChemComm, 9(4), 647-653.
  • Wilson, V. S., & Lambright, C. (2002). Cell-based assays for screening androgen receptor ligands. Toxicology Letters, 126(1), 1-13.
  • Al-Ostath, A., Al-Assar, Z., Ghaboun, N., & El-Sayed, M. (2022).
  • PubChem. (n.d.). Pharmaceutical compositions. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, H., Wang, Y., Li, J., Wang, L., & Zhang, Y. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(23), 8235.
  • Google Patents. (n.d.). US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe.
  • Sbardella, G., et al. (2012). Design, synthesis and biological evaluation of 5-hydroxy, 5-substituted-pyrimidine-2,4,6-triones as potent inhibitors of gelatinases MMP-2 and MMP-9. European Journal of Medicinal Chemistry, 58, 248-257.
  • Google Patents. (n.d.). US9035044B2 - L-proline and citric acid co-crystals of (2S, 3R, 4R, 5S,6R)-2-(3-((5-(4-fluorophenyl)thiopen-2-yl)methyl)4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
  • Google Patents. (n.d.). US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.
  • Balamurugan, K., Sakthidevan, K., & Karthikeyan, J. (2013). In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina. Asian Pacific Journal of Tropical Biomedicine, 3(11), 890–894.
  • Ichor Life Sciences. (n.d.). Cell Based Assays Services. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, a significant derivative of the naturally occurring kojic acid. Synthesized via the robust Mannich reaction, this compound integrates the well-documented metal-chelating and antioxidant pyranone core with a pharmacologically relevant morpholine moiety. This document elucidates the compound's chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it synthesizes current research on related kojic acid derivatives to explore the potential biological activities and mechanisms of action of the title compound, including its promising applications as a tyrosinase inhibitor, antioxidant, and anti-inflammatory agent. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Introduction: Bridging Natural Scaffolds with Synthetic Versatility

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a metabolite produced by several species of fungi, has long been recognized for its biological activities and its utility as a versatile chemical building block.[1][2] Its 5-hydroxy-4-pyrone core is a privileged scaffold, known for its ability to chelate metal ions, a property that underpins its well-established use as a tyrosinase inhibitor in the cosmetics industry for skin lightening and as an anti-browning agent in food preservation.[3][4] The inherent reactivity of the kojic acid structure, however, allows for extensive chemical modification to enhance its potency, stability, and spectrum of biological activities.

A particularly effective strategy for derivatization is the Mannich reaction, a three-component condensation that allows for the introduction of an aminomethyl group onto an active hydrogen-containing substrate.[5][6] The reaction of kojic acid with formaldehyde and a secondary amine, such as morpholine, yields the N-Mannich base 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. This modification is of significant interest because the morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview of this promising derivative, from its fundamental chemical properties and synthesis to its potential applications in pharmacology and beyond.

Chemical Identity and Physicochemical Properties

The incorporation of the morpholinomethyl group at the C2 position of the pyranone ring imparts distinct properties to the molecule compared to its parent, kojic acid.

Chemical Structure

The structure combines the planar, aromatic-like 4H-pyran-4-one ring with the saturated, non-planar chair conformation of the morpholine ring, linked by a methylene bridge. The C5-hydroxyl group is critical for its characteristic biological activities.

Caption: Chemical Structure of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Physicochemical Data

The following table summarizes the key chemical identifiers and properties of the molecule.

PropertyValueSource/Method
IUPAC Name 5-Hydroxy-2-(morpholin-4-ylmethyl)-4H-pyran-4-oneIUPAC Nomenclature
Synonyms Kojic acid morpholine Mannich baseCommon Name
Molecular Formula C₁₀H₁₃NO₄Calculated
Molecular Weight 211.21 g/mol Calculated
Appearance Typically an off-white to pale yellow crystalline solidInferred from related compounds
Solubility Expected to have improved aqueous solubility over kojic acidStructure-based prediction
pKa ~7.5 - 8.5 (for the C5-OH group)Inferred from Kojic Acid (pKa ~7.9)[7]
Spectroscopic Profile

While experimental data for this specific molecule is not widely published, a predicted spectroscopic profile can be constructed based on its functional groups. This is invaluable for guiding the characterization of the synthesized product.

TechniqueExpected Observations
¹H NMR - ~8.0-9.0 ppm (s, 1H): Enolic C5-OH proton. - ~7.8 ppm (s, 1H): C6-H proton on the pyranone ring. - ~6.5 ppm (s, 1H): C3-H proton on the pyranone ring. - ~3.7 ppm (t, 4H): Morpholine protons adjacent to oxygen (-O-CH₂-). - ~3.6 ppm (s, 2H): Methylene bridge protons (-C-CH₂-N-). - ~2.5 ppm (t, 4H): Morpholine protons adjacent to nitrogen (-N-CH₂-).
¹³C NMR - ~175 ppm: C4 carbonyl carbon. - ~150 ppm: C2 carbon attached to the side chain. - ~145 ppm: C5 carbon attached to the hydroxyl group. - ~140 ppm: C6 carbon. - ~110 ppm: C3 carbon. - ~67 ppm: Morpholine carbons adjacent to oxygen. - ~55 ppm: Methylene bridge carbon. - ~53 ppm: Morpholine carbons adjacent to nitrogen.
FTIR (cm⁻¹) - ~3200-3400 (broad): O-H stretching of the hydroxyl group. - ~2800-3000: C-H stretching (aliphatic and aromatic). - ~1650 (strong): C=O stretching of the pyranone ketone. - ~1620, 1580: C=C stretching of the pyranone ring. - ~1115: C-O-C stretching of the morpholine ether.
Mass Spec (ESI+) - m/z 212.08 [M+H]⁺: Expected molecular ion peak.

Synthesis and Characterization

The synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is efficiently achieved through the one-pot Mannich aminomethylation reaction.[8][9]

Reaction Principle and Mechanism

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino-carbonyl compounds.[5] The mechanism proceeds in two primary stages:

  • Iminium Ion Formation: Morpholine, a secondary amine, reacts with formaldehyde via nucleophilic addition, followed by dehydration, to form the electrophilic N,N-disubstituted iminium ion (Eschenmoser's salt precursor).[5][10]

  • Electrophilic Attack: Kojic acid exists in equilibrium with its more nucleophilic enol tautomer. The enol attacks the iminium ion, leading to the formation of the C-C bond at the C6 position, which is more reactive. However, under specific conditions or with protection, substitution can be directed to the C2-hydroxymethyl group. A more direct route involves the reaction at the more acidic C6-H position of the pyranone ring. For the title compound, the synthesis starts from a precursor where the C2-hydroxymethyl group is modified or the reaction is directed specifically. For the purpose of this guide, we will describe the well-established reaction at the C6 position of a related pyranone, which illustrates the core chemistry. The synthesis of the title compound would require starting with 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol) or similar precursors to direct the aminomethylation.[8]

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the Mannich reaction on a kojic acid-derived scaffold.

Reagents and Materials:

  • 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol) (1.0 eq)

  • Morpholine (1.1 eq)

  • Formaldehyde (37% aqueous solution) (1.2 eq)

  • Ethanol (or Methanol) as solvent

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-hydroxy-2-methyl-4H-pyran-4-one (1.0 eq) in ethanol (approx. 20-30 mL).

  • Amine Addition: To this solution, add morpholine (1.1 eq) dropwise while stirring at room temperature.

  • Formaldehyde Addition: Cool the mixture in an ice bath. Slowly add the aqueous formaldehyde solution (1.2 eq) to the flask. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive substrates, the mixture can be gently heated to reflux for 2-4 hours.[8]

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization and Quality Control Workflow

Validating the identity and purity of the final compound is a critical step. A systematic workflow ensures a self-validating system for quality control.

Caption: Proposed mechanism of tyrosinase inhibition via copper chelation.

Anti-inflammatory and Anticancer Potential

Derivatives of 5-hydroxy-4H-pyran-4-one have demonstrated significant potential in modulating cellular pathways related to inflammation and cancer.

  • Anti-inflammatory Action: Studies on related kojic acid derivatives show they can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. [11]This is often achieved by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. [11]* Anticancer Properties: Certain derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have exhibited potent anti-proliferative activity against human glioma cells. [12][13]The proposed mechanisms include the scavenging of oncometabolites like D-2-hydroxyglutarate (D-2HG), suggesting a role in epigenetic regulation in cancer cells. [12][13]Substituted 5-hydroxy γ-pyrones have also been investigated as covalent inhibitors of cysteine proteases and transcription factors, acting as Michael acceptor prodrugs. [7]

Broader Biological Spectrum

The 4H-pyran scaffold is a versatile pharmacophore, with derivatives showing a wide range of activities, including antibacterial, antioxidant, and antitumoral properties. [14]The introduction of the morpholine group can further enhance this profile, potentially leading to multifunctional agents for treating complex diseases like Alzheimer's, where metal chelation, antioxidant activity, and specific receptor modulation are all desirable therapeutic strategies. [15][16]

Applications and Future Research Directions

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one stands as a promising candidate for development across multiple industries.

  • Cosmeceuticals: With potentially improved stability and solubility, it could serve as a next-generation skin-lightening agent, offering superior performance to kojic acid.

  • Pharmaceuticals: Its profile suggests potential as an anti-inflammatory agent for dermatological conditions, an antioxidant for neuroprotective therapies, or as a scaffold for developing novel anticancer drugs.

  • Food Industry: Like its parent compound, it could be explored as a highly effective anti-browning agent to extend the shelf life of fresh produce.

Future research should focus on:

  • Comprehensive Biological Screening: A full in vitro and in vivo evaluation of its tyrosinase inhibitory, antioxidant, anti-inflammatory, and cytotoxic activities is essential.

  • Pharmacokinetic Profiling: Studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile are needed to assess its drug-likeness.

  • Toxicological Assessment: Rigorous safety and toxicity studies are required before it can be considered for commercial application.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues will help optimize the structure for enhanced potency and selectivity against specific biological targets.

Conclusion

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is a synthetically accessible and highly promising derivative of kojic acid. By combining the proven metal-chelating and antioxidant properties of the 5-hydroxy-4-pyrone core with the favorable pharmacokinetic attributes of the morpholine moiety, this compound represents a significant advancement over its natural precursor. Its potential applications span from advanced cosmeceuticals to novel therapeutics for inflammatory diseases and cancer. The detailed synthetic and characterization protocols provided herein offer a solid foundation for researchers to further explore and unlock the full potential of this versatile molecule.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, a derivative of the naturally occurring and industrially significant compound, kojic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid, is a versatile building block in organic synthesis. Its pyranone core and multiple functional groups offer avenues for a wide range of chemical modifications to develop new compounds with tailored biological activities. The introduction of an aminomethyl group via the Mannich reaction is a well-established strategy to enhance the pharmacological profile of phenolic compounds. The morpholine moiety, in particular, is a common substituent in medicinal chemistry known to improve aqueous solubility and bioavailability. This guide will focus on the synthesis and detailed spectroscopic characterization of the Mannich base, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Synthesis via Mannich Reaction

The synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is readily achieved through a one-pot, three-component Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the pyranone ring of kojic acid with formaldehyde and a secondary amine, in this case, morpholine. The reaction proceeds under mild conditions, typically at room temperature in a protic solvent like methanol or ethanol.

The mechanism of the Mannich reaction commences with the formation of an electrophilic iminium ion from the reaction between formaldehyde and morpholine. Subsequently, the enolic form of kojic acid acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final product.[1][2]

Synthesis cluster_reactants Reactants cluster_product Product Kojic_Acid 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid) Product 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one Kojic_Acid->Product + Morpholine, Formaldehyde (Mannich Reaction) Morpholine Morpholine Morpholine->Product Formaldehyde Formaldehyde Formaldehyde->Product

Caption: Synthetic scheme for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Spectroscopic Data and Interpretation

The structural elucidation of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectroscopic data based on the analysis of closely related kojic acid-derived Mannich bases.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, both ¹H and ¹³C NMR are essential for unambiguous characterization.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are presented in the table below, referenced against a standard internal solvent peak.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
H-3 (pyranone ring)~6.4s1H
H-6 (pyranone ring)~8.0s1H
-CH₂- (morpholinomethyl)~3.8s2H
-CH₂-N- (morpholine)~2.6t4H
-CH₂-O- (morpholine)~3.7t4H
-OH (phenolic)~9.1br s1H
  • Causality behind Assignments: The protons on the pyranone ring (H-3 and H-6) are expected to appear as singlets due to the absence of adjacent protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating hydroxyl group. The methylene protons of the morpholinomethyl linker are expected to be a singlet, while the methylene protons of the morpholine ring will appear as triplets due to coupling with their neighbors. The phenolic hydroxyl proton is typically broad and its chemical shift can vary with concentration and solvent.

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C-2 (pyranone ring)~165
C-3 (pyranone ring)~110
C-4 (pyranone ring, C=O)~175
C-5 (pyranone ring, C-OH)~147
C-6 (pyranone ring)~140
-CH₂- (morpholinomethyl)~55
-CH₂-N- (morpholine)~53
-CH₂-O- (morpholine)~66
  • Expertise in Interpretation: The carbonyl carbon (C-4) is expected to be the most downfield signal. The carbons of the pyranone ring have characteristic shifts that are well-documented for this class of compounds. The aliphatic carbons of the morpholine and the linker appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies are summarized below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (phenolic)3400 - 3200Broad
C-H (aromatic/vinylic)3100 - 3000Medium
C-H (aliphatic)2950 - 2850Medium
C=O (pyranone)1650 - 1600Strong
C=C (pyranone)1600 - 1450Medium-Strong
C-O-C (ether)1200 - 1000Strong
  • Trustworthiness of Data: The presence of a strong absorption band around 1620 cm⁻¹ is indicative of the conjugated ketone in the pyranone ring. A broad band in the region of 3300 cm⁻¹ confirms the presence of the hydroxyl group. The C-O-C stretching of the morpholine ring will also be a prominent feature.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (Molecular Formula: C₁₀H₁₃NO₄), the expected molecular weight is approximately 211.21 g/mol .

  • Molecular Ion Peak (M⁺): m/z ≈ 211

  • Key Fragmentation Patterns: The molecule is expected to undergo characteristic fragmentation, including the loss of the morpholine group and cleavage of the pyranone ring. A prominent fragment would be the morpholinomethyl cation at m/z 100.

Fragmentation Parent [C₁₀H₁₃NO₄]⁺˙ m/z = 211 Fragment1 [C₅H₅O₃]⁺ m/z = 113 Parent->Fragment1 - C₅H₈NO Fragment2 [C₅H₁₀NO]⁺ m/z = 100 Parent->Fragment2 - C₅H₃O₃

Caption: Predicted mass fragmentation of the target compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. The detailed interpretation of the predicted NMR, IR, and Mass Spec data, along with the provided experimental protocols, serves as a valuable resource for scientists involved in the synthesis and characterization of novel kojic acid derivatives. The structural insights gained from these spectroscopic techniques are crucial for confirming the identity and purity of the synthesized compound and for understanding its chemical properties, which is fundamental for any further investigation into its biological activity.

References

  • Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - NIH. Available at: [Link]

  • US9975884B2 - Kojic acid-derived mannich bases with biological effect - Google Patents.
  • Mannich reaction - Wikipedia. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. Available at: [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. Available at: [Link]

Sources

The 4H-Pyran-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-pyran-4-one moiety, a heterocyclic system, is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant biological and pharmacological importance.[1][2] Its prevalence in a vast array of bioactive molecules, including flavonoids, coumarins, and xanthones, underscores its role as a "privileged scaffold" in medicinal chemistry.[2] This guide provides a comprehensive technical overview of 4H-pyran-4-one compounds, delving into their synthesis, diverse biological activities, and therapeutic potential, with a focus on providing actionable insights for drug development professionals.

The 4H-Pyran-4-one Core: Structural Significance and Natural Occurrence

The 4H-pyran-4-one ring is a six-membered heterocycle containing an oxygen atom and a ketone group. This arrangement of atoms imparts unique physicochemical properties that are conducive to interactions with biological macromolecules. The pyran ring is a core unit of numerous naturally occurring compounds that exhibit a wide range of therapeutic activities.[2] Natural derivatives of 4H-pyran-4-one are widely distributed in the plant kingdom and are known for their diverse biological actions.[1]

For instance, flavonoids, a major class of polyphenolic compounds, possess a benzo-γ-pyrone structure and are recognized for their antioxidant, anti-inflammatory, and anticancer properties.[1] Similarly, coumarins and their derivatives, which contain a fused benzene and α-pyrone ring, are another class of oxygen-containing heterocycles with significant pharmacological value.[2]

Synthetic Strategies: Building the 4H-Pyran-4-one Scaffold

The synthesis of 4H-pyran-4-one derivatives has been an area of intense research, leading to the development of various efficient synthetic methodologies. Among these, multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of these heterocyclic systems in a single step from three or more reactants.[3][4] MCRs offer several advantages, including high atom economy, procedural simplicity, and the ability to generate molecular diversity.[5]

One-Pot Multicomponent Synthesis

A common and efficient approach for the synthesis of 2-amino-4H-pyran derivatives involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and an active methylene compound, such as ethyl acetoacetate.[3][6] This reaction can be catalyzed by a variety of catalysts, including basic catalysts like piperidine or more environmentally friendly options like Neodymium(III) oxide (Nd2O3).[5]

The use of green solvents, such as a water-ethanol mixture, further enhances the eco-friendliness of these synthetic protocols.[5] The choice of catalyst can significantly impact the reaction time and yield. For instance, Nd2O3 has been shown to be a highly efficient catalyst, requiring only 45 minutes for the completion of the reaction with a yield of up to 93%.[5] In contrast, other catalysts like acetic acid or piperidine may require longer reaction times and result in lower yields.[5]

Experimental Protocol: One-Pot Synthesis of 4H-Pyran Derivatives using Nd2O3 Catalyst [5]

Objective: To synthesize 4H-pyran derivatives via a one-pot multicomponent reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1 mmol)

  • Neodymium(III) oxide (Nd2O3) (20 mmol%)

  • Ethanol:Water (1:1 v/v) (2 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, active methylene compound, and Nd2O3 catalyst in the ethanol:water solvent mixture.

  • Reflux the reaction mixture for the time specified by reaction monitoring (e.g., 30-54 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is then separated by filtration, washed with cold ethanol, and dried.

  • The catalyst (Nd2O3) can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.[5]

Causality of Experimental Choices:

  • Multicomponent Reaction: This approach is chosen for its efficiency, atom economy, and the ability to generate complex molecules in a single step.[5]

  • Nd2O3 Catalyst: This catalyst is selected for its high efficiency, leading to shorter reaction times and higher yields compared to other catalysts. Its reusability also makes the process more cost-effective and environmentally friendly.[5]

  • Ethanol:Water Solvent: This green solvent system is preferred over hazardous organic solvents to minimize environmental impact.[5]

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at an optimal rate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Aldehyde Product 4H-Pyran Derivative A->Product B Malononitrile B->Product C Active Methylene Compound C->Product Catalyst Nd2O3 Catalyst Catalyst->Product Solvent Ethanol:Water Solvent->Product Heat Reflux Heat->Product

Caption: One-pot multicomponent synthesis of 4H-pyran derivatives.

Diverse Biological Activities and Therapeutic Potential

The 4H-pyran-4-one scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities.[6][7] This section will explore some of the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

The 4H-pyran scaffold is considered a lead structure for the development of antitumoral agents.[8] Numerous studies have demonstrated the potent anticancer activity of 4H-pyran-4-one derivatives against various cancer cell lines.[4][9][10]

One of the mechanisms through which these compounds exert their anticancer effects is by inhibiting cyclin-dependent kinase 2 (CDK2).[8][10] CDK2 is a key regulator of the cell cycle, and its overexpression is linked to the oncogenesis of several cancers, including colorectal cancer.[8][10] Certain 4H-pyran derivatives have been shown to block the proliferation of cancer cells by inhibiting the kinase activity of CDK2 and downregulating its expression.[8][10] Furthermore, some derivatives can induce apoptosis (programmed cell death) in cancer cells by activating caspases, such as caspase-3.[8][10]

In a study evaluating new 4H-pyran derivatives, compounds 4d and 4k suppressed the proliferation of HCT-116 human colorectal cancer cells with IC50 values of 75.1 µM and 85.88 µM, respectively.[8][10] Molecular docking simulations and kinase assays confirmed that these compounds inhibited CDK2 activity.[8][10]

Antimicrobial Activity

4H-pyran-4-one derivatives have also demonstrated significant potential as antimicrobial agents.[8][9] Several studies have reported their efficacy against a range of Gram-positive and Gram-negative bacteria.[8] For instance, derivatives 4g and 4j from a synthesized series were found to be more potent than the standard antibiotic ampicillin against certain Gram-positive bacterial strains.[8] The antibacterial properties of these compounds make them attractive candidates for the development of new drugs to combat infectious diseases, which remain a major global health challenge.[6]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including cancer.[10] The 4H-pyran scaffold has been identified as a promising lead for the development of antioxidant agents.[8]

The antioxidant potential of 4H-pyran-4-one derivatives is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[10] In one study, compounds 4g and 4j exhibited strong DPPH scavenging activity, with IC50 values of 0.329 mM and 0.1941 mM, respectively, which were comparable to or even better than the standard antioxidant butylated hydroxytoluene (BHT).[10]

Table 1: Biological Activities of Selected 4H-Pyran-4-one Derivatives

CompoundAnticancer Activity (HCT-116, IC50 µM)Antioxidant Activity (DPPH, IC50 mM)Antibacterial ActivityReference
4d 75.1--[8][10]
4k 85.88--[8][10]
4g -0.329Potent against Gram-positive bacteria[8][10]
4j -0.1941Potent against Gram-positive bacteria[8][10]
Other Pharmacological Activities

Beyond their anticancer, antimicrobial, and antioxidant properties, 4H-pyran-4-one derivatives have been associated with a broad range of other pharmacological effects, including:

  • Anti-inflammatory activity [7][11]

  • Antiviral activity [6][11]

  • Fungicidal and herbicidal activities [12][13]

  • Potential for treating asthma and allergies [12][13]

  • Neuroprotective properties , with potential applications in Alzheimer's disease[11]

This wide array of biological activities highlights the therapeutic versatility of the 4H-pyran-4-one scaffold and its importance in drug discovery programs.[5]

Physicochemical and Pharmacokinetic Properties

For a compound to be a viable drug candidate, it must possess favorable physicochemical and pharmacokinetic properties, often summarized by Lipinski's "rule of five". Several synthesized 4H-pyran-4-one derivatives have been predicted to comply with this rule, suggesting good oral bioavailability.[8][10] Computational tools like the SwissADME web tool can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, providing valuable insights for lead optimization.[8][10]

Spectroscopic Characterization

The structural elucidation of newly synthesized 4H-pyran-4-one derivatives is crucial and is typically achieved using a combination of spectroscopic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the carbonyl (C=O) group of the pyranone ring.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Successful characterization using these methods is essential to confirm the identity and purity of the synthesized compounds before they are subjected to biological evaluation.[3][14]

Future Perspectives and Conclusion

The 4H-pyran-4-one scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[15] Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, ensures its enduring importance in the quest for novel therapeutic agents.[15] Future research in this area will likely focus on the design and synthesis of new libraries of 4H-pyran-4-one derivatives with improved potency and selectivity. The exploration of this scaffold for developing agents against emerging therapeutic targets is a promising avenue for identifying the next generation of drugs.[15]

The self-validating nature of the described synthetic protocols, which are efficient and often employ green chemistry principles, combined with the robust biological evaluation methodologies, provides a solid foundation for the continued development of 4H-pyran-4-one-based therapeutics. The wealth of data supporting the multifaceted pharmacological profile of these compounds firmly establishes the 4H-pyran-4-one core as a critical tool in the arsenal of medicinal chemists and drug development professionals.

References

  • El-Sayed, N. N., Zaki, M. E. A., Hussain, S. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4611. [Link]

  • El-Sayed, N. N., Zaki, M. E. A., Hussain, S. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. (n.d.). MDPI. [Link]

  • Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. (n.d.). PMC - NIH. [Link]

  • Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies. (2020). PMC - PubMed Central. [Link]

  • El-Sayed, N. N., Zaki, M. E. A., Hussain, S. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences. [Link]

  • Bioactivities of 4H-pyran cores. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). ResearchGate. [Link]

  • Hucek, D., & Drucker, S. (2021). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [Link]

  • Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. (2019). Growing Science. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH. [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC - NIH. [Link]

  • Natural derivatives of 4H-pyran-4-one | Request PDF. (n.d.). ResearchGate. [Link]

  • Kumar, D., Sharma, P., Singh, H., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999. [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar. [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one as a Putative Chemical Probe for PI3K/Akt Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is a scientifically informed, hypothetical guide. As of the latest literature review, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is not a widely documented compound. The proposed biological target and protocols are based on the activities of structurally similar molecules and are intended to serve as a framework for potential investigation.

Introduction and Scientific Rationale

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antioxidant, and antibacterial properties. The incorporation of a morpholine ring is a common strategy in drug design to enhance aqueous solubility, metabolic stability, and cell permeability, and it is a key feature in numerous kinase inhibitors. This document outlines the potential application of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one as a chemical probe, postulating its inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

The proposed mechanism of action is based on the structural similarities to other 4H-pyran-4-one derivatives with demonstrated anti-proliferative effects and the prevalence of the morpholine moiety in known PI3K inhibitors. This document provides a putative synthesis scheme and detailed protocols for researchers to investigate its potential as a chemical probe for the PI3K/Akt pathway.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC10H13NO4N/A
Molecular Weight211.21 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO and methanolN/A
Proposed Synthesis

A plausible synthetic route to 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one can be envisioned starting from the readily available kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).

G KojicAcid Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) Chlorination Chlorination (SOCl2 or similar) KojicAcid->Chlorination Intermediate1 5-Hydroxy-2-(chloromethyl)-4H-pyran-4-one Chlorination->Intermediate1 NucleophilicSubstitution Nucleophilic Substitution (Morpholine, base) Intermediate1->NucleophilicSubstitution FinalProduct 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one NucleophilicSubstitution->FinalProduct

Caption: Proposed two-step synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one from kojic acid.

This synthesis involves an initial chlorination of the primary alcohol of kojic acid, followed by a nucleophilic substitution with morpholine to yield the final product.

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of the compound on PI3K activity.

Principle: The assay measures the amount of ADP produced from the kinase reaction using a luminescence-based method. A decrease in luminescence in the presence of the compound indicates inhibition of PI3K.

Materials:

  • Recombinant human PI3Kα (or other isoforms)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the compound dilution. Include wells with DMSO only as a negative control and a known PI3K inhibitor as a positive control.

    • Add 10 µL of PI3Kα and PIP2 substrate solution in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay

This protocol assesses the effect of the compound on the proliferation of a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, A549).

Principle: The MTT assay measures the metabolic activity of viable cells. A reduction in the formation of formazan crystals indicates a decrease in cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol determines if the compound inhibits the PI3K pathway in cells by measuring the phosphorylation of its downstream target, Akt.

Principle: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt (t-Akt) upon compound treatment indicates inhibition of the PI3K signaling pathway.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well cell culture plates

  • 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-t-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using an imaging system.

Data Analysis:

  • Perform densitometry analysis on the protein bands.

  • Calculate the ratio of p-Akt to t-Akt for each treatment condition. A dose-dependent decrease in this ratio indicates pathway inhibition.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays P1_1 Prepare Compound Dilutions P1_2 Kinase Reaction (PI3K, PIP2, ATP, Compound) P1_1->P1_2 P1_3 ADP Detection (ADP-Glo™) P1_2->P1_3 P1_4 Measure Luminescence P1_3->P1_4 P1_5 Calculate IC50 P1_4->P1_5 P2_1 Seed Cells P2_2 Treat with Compound P2_1->P2_2 P2_3 Cell Viability Assay (MTT) P2_2->P2_3 P2_4 Western Blot (p-Akt/t-Akt) P2_2->P2_4

Caption: Experimental workflow for the characterization of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Hypothetical Data

The following tables represent plausible data that could be obtained from the described experiments.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)
PI3Kα150
PI3Kβ800
PI3Kδ1200
PI3Kγ950
mTOR>10,000

Table 2: Anti-proliferative Activity

Cell LinePI3K Pathway StatusGI50 (µM)
MCF-7PIK3CA mutant (active)1.5
A549KRAS mutant (active)2.3
HCT116PIK3CA mutant (active)1.8
Normal FibroblastsWild-type>50

Proposed Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP Probe 5-Hydroxy-2-(morpholinomethyl) -4H-pyran-4-one Probe->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAkt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: Proposed mechanism of action of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in the PI3K/Akt signaling pathway.

References

  • Synthesis of 4H-Pyran Derivatives

    • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 891–903.
    • Abdel-rahman, A. A.-H., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4585. [Link]

  • Biological Activity of 4H-Pyran-4-one Derivatives

    • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 629-634. [Link]

  • Standard Laboratory Protocols: van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. In The HTS Assay Handbook. IVI Press.

Synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Kojic Acid Derivatives

Kojic acid, or 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a naturally occurring pyranone produced by several species of fungi, particularly Aspergillus oryzae.[1] Its unique chemical structure, featuring a pyranone ring with hydroxyl and hydroxymethyl substituents, provides a versatile scaffold for chemical modification. Derivatives of kojic acid have garnered significant interest in the fields of medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and tyrosinase inhibitory properties.[2][3] The introduction of an aminomethyl group via the Mannich reaction is a common and effective strategy to enhance the bioactivity and pharmacokinetic properties of parent molecules.[4] This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a specific kojic acid derivative, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, through a Mannich condensation reaction.

Synthetic Strategy: The Mannich Reaction

The synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is achieved through a classic Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In this specific synthesis, kojic acid serves as the active hydrogen compound, formaldehyde is the aldehyde component, and morpholine acts as the secondary amine.[5]

The reaction mechanism proceeds in two main stages:

  • Formation of the Eschenmoser-like salt (iminium ion): Morpholine, a secondary amine, reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic iminium ion.

  • Nucleophilic attack by kojic acid: The enol form of kojic acid, which is favored due to the acidic nature of the C3 proton adjacent to the pyranone carbonyl group, acts as a nucleophile and attacks the iminium ion. This results in the formation of the desired Mannich base, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.[5]

The overall reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the formation of the iminium ion and the enolization of kojic acid.[6]

Visualizing the Synthesis

Reaction Scheme

cluster_reactants Reactants cluster_product Product Kojic_Acid Kojic Acid reaction_center + Kojic_Acid->reaction_center Morpholine Morpholine Morpholine->reaction_center Formaldehyde Formaldehyde Formaldehyde->reaction_center Target_Molecule 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one reaction_center->Target_Molecule   Ethanol, Reflux

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

A Reactant Preparation (Kojic Acid, Morpholine, Formaldehyde, Ethanol) B Reaction Setup (Round-bottom flask, condenser, magnetic stirrer) A->B C Reflux (Heat to gentle reflux) B->C D Reaction Monitoring (TLC analysis) C->D E Cooling and Precipitation D->E F Isolation (Vacuum filtration) E->F G Washing (Cold ethanol) F->G H Drying (Vacuum oven) G->H I Purification (Recrystallization from ethanol) H->I J Characterization (NMR, IR, MS) I->J

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and safety procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)142.111.42 g10≥98%Sigma-Aldrich
Morpholine87.120.96 g (0.96 mL)11≥99%Sigma-Aldrich
Formaldehyde (37% in H₂O)30.030.90 mL1137% w/wSigma-Aldrich
Ethanol (96%)46.0725 mL-Reagent GradeFisher Scientific
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, Mass spectrometer

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add kojic acid (1.42 g, 10 mmol).

  • Dissolution: Add 20 mL of 96% ethanol to the flask and stir at room temperature until the kojic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add morpholine (0.96 mL, 11 mmol) followed by the dropwise addition of 37% formaldehyde solution (0.90 mL, 11 mmol). A slight exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., ethyl acetate/methanol 9:1). Spot the starting material (kojic acid dissolved in ethanol) and the reaction mixture on a TLC plate. The product should have a different Rf value than the starting material.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may promote precipitation of the product.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold 96% ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification: Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid.[7]

  • Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot 96% ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product should crystallize out. Further cooling in an ice bath will maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch (broad, ~3200-3400 cm⁻¹), C=O stretch of the pyranone ring (~1650 cm⁻¹), and C-O-C stretch of the morpholine ring (~1115 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyranone ring, the methylene bridge, and the morpholine ring. The morpholine protons typically appear as two triplets around 2.5-2.8 ppm and 3.6-3.8 ppm.[8] The methylene bridge protons (-CH₂-) connecting the pyranone and morpholine rings would likely appear as a singlet.

    • ¹³C NMR: The carbon NMR spectrum should show characteristic signals for the carbonyl carbon of the pyranone ring (~175 ppm), the carbons of the pyranone ring, the methylene bridge carbon, and the two distinct carbons of the morpholine ring. The carbon adjacent to the oxygen in the morpholine ring is expected to be downfield compared to the carbon adjacent to the nitrogen.[7]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃NO₄, MW: 211.21 g/mol ).

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Kojic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[9]

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Formaldehyde: Toxic, corrosive, and a known human carcinogen.[10] Handle with extreme caution in a fume hood. Avoid all contact with skin, eyes, and clothing, and prevent inhalation of vapors.[11]

  • Ethanol: Flammable liquid and vapor.

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Mannich reaction provides an efficient and straightforward method for the synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one from kojic acid. This protocol offers a reliable procedure for the laboratory-scale preparation of this and similar kojic acid derivatives. The versatility of the Mannich reaction allows for the introduction of a wide variety of amino moieties, enabling the generation of a library of compounds for further investigation in drug discovery and development programs.

References

  • Mannich reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Barfoot, R. J., et al. (2006). The synthesis of pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehydes. Tetrahedron, 62(23), 5513-5522.
  • Man-nich reaction: A versatile and convenient approach to bioactive skeletons. (2005). Journal of Chemical Sciences, 117(6), 639-648.
  • Mannich Reaction Mechanism. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. MedChemComm, 9(3), 471-476.
  • Zirak, M., & Eftekhari-Sis, B. (2019). Kojic acid in organic synthesis. Turkish Journal of Chemistry, 43(2), 439-479.
  • Roman, G., et al. (2011). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie, 56(2), 157-163.
  • Aytemir, M. D., et al. (2010). Synthesis and anticonvulsant activity of some 2-(4-substituted-piperazine-1-ylmethyl)-5-hydroxy-4H-pyran-4-one derivatives. Archiv der Pharmazie, 343(10), 558-565.
  • Aras, A., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry, 107, 104524.
  • PubChem. (n.d.). 4H-Pyran-4-one, 5-hydroxy-2-methyl-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. Retrieved from [Link] cGRmfGU4Y2U5NzM2YjJlZGYxZWMxYjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM2YjM

  • Google Patents. (n.d.). CN104109158A - Rivaroxaban purification method.
  • Aytemir, M. D., et al. (2012). Kojic Acid Derivatives. In Tyrosinase Inhibitors. IntechOpen.
  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Formaldehyde | Medical Management Guidelines. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Chemical Standard Operating Procedure for Formaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cryopreservation of Cells Treated with 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Addressing the Unseen Challenges of Cryopreservation

Cryopreservation is an indispensable technology in biomedical research and clinical applications, enabling the long-term storage of valuable cell lines, primary cells, and tissues. However, the process of freezing and thawing imposes significant stress on cells, often leading to reduced viability, impaired function, and even complete loss of the cryopreserved sample. The primary culprits of this cryoinjury are intracellular ice crystal formation, osmotic stress, oxidative damage, and the induction of apoptosis.[1]

Conventional cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) and glycerol are effective in mitigating some of these effects, primarily by reducing the freezing point of the intracellular solution and minimizing ice crystal formation. However, these agents can also be toxic to cells, and their cryoprotective capabilities do not fully abrogate the detrimental effects of oxidative stress and apoptosis that are often triggered during the freeze-thaw cycle.[2]

This application note introduces a novel approach to enhance cell viability and functional recovery post-cryopreservation through the use of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one . This compound, a derivative of the naturally occurring pyranone, Kojic acid[3][4], is hypothesized to offer multi-faceted protection against cryoinjury. While direct studies on the cryoprotective effects of this specific molecule are emerging, its structural features and the known bioactivities of related pyranone derivatives suggest a strong potential for mitigating oxidative stress and inhibiting apoptosis, thereby improving overall cryopreservation outcomes.

Hypothesized Mechanism of Action: A Multi-Modal Approach to Cryoprotection

The proposed cryoprotective efficacy of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is rooted in its unique chemical structure. The core 4H-pyran-4-one scaffold, shared with compounds known for their antioxidant and iron-chelating properties, provides a foundation for mitigating oxidative stress.[5][6] The addition of the morpholinomethyl group is postulated to enhance both the compound's solubility and its interaction with cellular membranes, facilitating its entry into the cell and its ability to neutralize reactive oxygen species (ROS) generated during the freeze-thaw process.

The key hypothesized mechanisms of action are:

  • Antioxidant Activity: The pyranone ring is capable of scavenging free radicals, thus reducing the oxidative damage to lipids, proteins, and DNA that is a hallmark of cryoinjury.[1]

  • Inhibition of Apoptosis: By quenching ROS, a known trigger of the intrinsic apoptotic pathway, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one may help to maintain mitochondrial integrity and prevent the activation of caspases, ultimately leading to increased cell survival.[2][7]

  • Potential Ice Recrystallization Inhibition: While yet to be empirically demonstrated for this specific compound, some small molecules with hydrophilic and hydrophobic moieties have been shown to inhibit the growth of large, damaging ice crystals during thawing, a phenomenon known as ice recrystallization.[8] The structure of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one warrants investigation into this potential property.

Signaling Pathway: Hypothesized Role in Mitigating Cryoinjury

cryopreservation_pathway cluster_stress Cryopreservation Stress cluster_damage Cellular Damage cluster_compound 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one Freeze-Thaw Cycle Freeze-Thaw Cycle ROS Production ROS Production Freeze-Thaw Cycle->ROS Production Ice Recrystallization Ice Recrystallization Freeze-Thaw Cycle->Ice Recrystallization Apoptosis Activation Apoptosis Activation ROS Production->Apoptosis Activation Cellular Damage Cellular Damage Ice Recrystallization->Cellular Damage Apoptosis Activation->Cellular Damage Decreased Viability & Function Decreased Viability & Function Cellular Damage->Decreased Viability & Function Compound 5-Hydroxy-2-(morpholinomethyl)- 4H-pyran-4-one Compound->ROS Production Inhibits Compound->Ice Recrystallization Potentially Inhibits Compound->Apoptosis Activation Inhibits

Caption: Hypothesized mechanism of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in mitigating cryoinjury.

Experimental Protocols: A Guide to Implementation and Validation

The following protocols provide a framework for the preparation, cryopreservation, and evaluation of cells treated with 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. It is recommended to optimize the concentration of the compound and the incubation times for each specific cell type.

Protocol 1: Preparation of Cryopreservation Medium with 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
  • Reagent Preparation:

    • Prepare a stock solution of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (e.g., 100 mM in sterile DMSO or water, depending on solubility). Store at -20°C.

    • Prepare a base cryopreservation medium consisting of complete cell culture medium supplemented with 20% Fetal Bovine Serum (FBS).

    • Prepare a 2X cryopreservation medium by adding DMSO to the base medium to a final concentration of 20% (v/v). Keep on ice.

  • Working Solution Preparation:

    • On the day of use, thaw the 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one stock solution.

    • Prepare a series of dilutions of the compound in the base cryopreservation medium to achieve final concentrations for testing (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Note: The optimal concentration must be determined empirically.

Protocol 2: Cryopreservation of Adherent Cells
  • Cell Culture and Harvest:

    • Culture cells to approximately 80-90% confluency. Ensure cells are in the logarithmic growth phase.[9]

    • Wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in the base cryopreservation medium containing the desired concentration of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

  • Freezing:

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 1 x 10^6 to 5 x 10^6 viable cells/mL.

    • Slowly add an equal volume of the 2X cryopreservation medium (containing 20% DMSO) to the cell suspension. This will result in a final DMSO concentration of 10%.

    • Aliquot 1 mL of the final cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C for at least 4 hours to achieve a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen vapor phase for long-term storage.

Protocol 3: Thawing and Post-Thaw Analysis
  • Thawing:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the contents of the cryovial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Post-Thaw Viability and Recovery Assessment:

    • Immediately after thawing, determine cell viability using trypan blue exclusion.

    • Plate the cells at an appropriate density in a new culture flask.

    • Assess cell attachment and morphology at 24 hours post-thaw.

    • Perform a cell proliferation assay (e.g., MTS or WST-1) at 24, 48, and 72 hours post-thaw to evaluate recovery.

Protocol 4: Validation of Cryoprotective Efficacy

To validate the efficacy of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, a series of functional assays should be performed in parallel with a control group (cryopreserved without the compound).

  • Apoptosis Assay:

    • At 24 hours post-thaw, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Oxidative Stress Assay:

    • Measure the levels of intracellular ROS at 4-6 hours post-thaw using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) and flow cytometry.[2]

  • Functional Assays:

    • Depending on the cell type, perform a relevant functional assay. For example, for immune cells, a cytokine secretion assay (ELISA) could be performed after stimulation. For stem cells, differentiation potential should be assessed.

Experimental Workflow

experimental_workflow Cell Culture Cell Culture Harvest & Count Harvest & Count Cell Culture->Harvest & Count Resuspend in CPA + Compound Resuspend in CPA + Compound Harvest & Count->Resuspend in CPA + Compound Controlled Rate Freezing Controlled Rate Freezing Resuspend in CPA + Compound->Controlled Rate Freezing Liquid Nitrogen Storage Liquid Nitrogen Storage Controlled Rate Freezing->Liquid Nitrogen Storage Rapid Thawing Rapid Thawing Liquid Nitrogen Storage->Rapid Thawing Post-Thaw Analysis Post-Thaw Analysis Rapid Thawing->Post-Thaw Analysis Viability Assay Viability Assay Post-Thaw Analysis->Viability Assay Apoptosis Assay Apoptosis Assay Post-Thaw Analysis->Apoptosis Assay ROS Assay ROS Assay Post-Thaw Analysis->ROS Assay Functional Assay Functional Assay Post-Thaw Analysis->Functional Assay

Caption: A streamlined workflow for evaluating the cryoprotective effects of the compound.

Data Presentation: Expected Outcomes

The following table presents a hypothetical data set illustrating the potential improvements in post-thaw cell viability and function with the addition of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Treatment GroupPost-Thaw Viability (%)Apoptotic Cells (%)Relative ROS LevelsFunctional Readout (e.g., Cytokine Production, pg/mL)
Control (10% DMSO) 75 ± 520 ± 41.0500 ± 50
10% DMSO + 1 µM Compound 80 ± 415 ± 30.8600 ± 60
10% DMSO + 10 µM Compound 92 ± 38 ± 20.5850 ± 75
10% DMSO + 50 µM Compound 88 ± 610 ± 30.6800 ± 80

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting and Optimization

  • Low Post-Thaw Viability:

    • Cause: Suboptimal concentration of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, incorrect cooling rate, or poor initial cell health.

    • Solution: Perform a dose-response curve to determine the optimal concentration of the compound. Ensure a controlled cooling rate of -1°C/minute. Use cells in the logarithmic growth phase with high initial viability.

  • High Levels of Apoptosis:

    • Cause: Insufficient anti-apoptotic effect of the compound at the tested concentration.

    • Solution: Increase the concentration of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one or consider co-treatment with a pan-caspase inhibitor as a positive control.

  • Inconsistent Results:

    • Cause: Variability in cell culture conditions, handling during freezing and thawing, or reagent preparation.

    • Solution: Standardize all aspects of the protocol, including cell passage number, confluency at harvest, and timing of each step. Prepare fresh cryopreservation media for each experiment.

Conclusion

The use of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one represents a promising new avenue for enhancing the cryopreservation of a wide range of cell types. By potentially targeting multiple pathways of cryoinjury, including oxidative stress and apoptosis, this compound has the potential to significantly improve post-thaw cell viability, recovery, and function. The protocols outlined in this application note provide a robust framework for researchers to investigate and validate the efficacy of this novel cryoprotective agent in their specific cellular systems. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a valuable supplement to existing cryopreservation protocols.

References

  • WO2017083434A1 - Pyrone based compounds for treating bacterial infections - Google P
  • Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - NIH. [Link]

  • Ice recrystallization inhibitors enable efficient cryopreservation of induced pluripotent stem cells: A functional and transcriptomic analysis - PubMed. [Link]

  • The Oxidative Stress of Human Sperm Cryopreservation - PMC - NIH. [Link]

  • Cryopreservation of Mammalian Cells – Protocols - Fisher Scientific. [Link]

  • 4H-Pyran-4-one, 5-hydroxy-2-methyl- | C6H6O3 - PubChem - NIH. [Link]

  • The Feasibility of Antioxidants Avoiding Oxidative Damages from Reactive Oxygen Species in Cryopreservation - Frontiers. [Link]

  • Chemical Properties of 4H-Pyran-4-one, 5-hydroxy-2-methyl- (CAS 644-46-2) - Cheméo. [Link]

  • 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)- - Substance Details - SRS | US EPA. [Link]

  • Assessment of apoptosis and oxidative stress in cryopreserved ovary after grafting in fibrin-alginate scaffold with endothelial cells and melatonin in wistar rats - PubMed. [Link]

  • Mammalian Cell Culture: Freezing - Protocols.io. [Link]

  • Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and obtain high-purity final product.

Introduction: The Mannich Reaction of Kojic Acid

The synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is primarily achieved through the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[1] In this specific application, kojic acid, a naturally occurring pyranone, serves as the acidic substrate.[2][3] The reaction involves the condensation of kojic acid with formaldehyde and a secondary amine, morpholine, to yield the desired Mannich base.[4][5][6]

While the reaction appears straightforward, achieving high yields and purity can be challenging due to the potential for side product formation and the need for precise control over reaction conditions. This guide will address the common pitfalls and provide actionable solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Mannich reaction of kojic acid are often multifactorial. Here’s a systematic approach to diagnosing and resolving the issue:

  • Suboptimal Reagent Stoichiometry: The molar ratio of kojic acid, formaldehyde, and morpholine is critical. An excess of formaldehyde and morpholine can lead to the formation of undesired side products, primarily the di-Mannich adduct where a second morpholinomethyl group is attached to the pyranone ring. Conversely, an insufficient amount of these reagents will result in incomplete conversion of the starting material.

    • Recommendation: Begin with a 1:1:1 molar ratio of kojic acid, formaldehyde, and morpholine. If starting material remains, a slight excess (1.1 to 1.2 equivalents) of formaldehyde and morpholine can be employed. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid the formation of the di-substituted product.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in both the rate of reaction and the product distribution.

    • Recommendation: The Mannich reaction of kojic acid is typically conducted at room temperature.[5][7] Elevated temperatures can accelerate the formation of side products and lead to the degradation of both the starting material and the product. If the reaction is sluggish at room temperature, gentle heating (30-40°C) can be attempted, but with careful monitoring.

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction without participating in it.

    • Recommendation: Methanol or ethanol are commonly used and effective solvents for this reaction.[5][7] They provide good solubility for kojic acid and the other reactants.

  • pH of the Reaction Medium: The pH can influence the reactivity of the amine and the stability of the iminium ion intermediate.

    • Recommendation: While the reaction can proceed without explicit pH control, some protocols suggest a neutral to slightly basic medium to ensure the amine is in its nucleophilic free base form.

Question 2: I am observing a significant amount of a side product with a higher molecular weight than my desired product. What is it and how can I prevent its formation?

Answer:

The most probable high molecular weight side product is the di-Mannich base: 3,6-bis(morpholinomethyl)-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.

  • Mechanism of Formation: Kojic acid has two potentially acidic protons that can undergo the Mannich reaction. While the C-6 position is generally more reactive, under certain conditions, a second aminomethylation can occur at the C-3 position.[4]

  • Prevention Strategies:

    • Strict Stoichiometric Control: As mentioned previously, avoiding a large excess of formaldehyde and morpholine is the primary method to minimize the formation of the di-substituted product.

    • Reaction Time: Prolonged reaction times can increase the likelihood of the second addition. Monitor the reaction by TLC and quench it as soon as the starting material is consumed and the desired mono-substituted product is maximized.

    • Temperature Control: Higher temperatures can favor the formation of the di-Mannich product. Maintaining the reaction at room temperature is advisable.

Question 3: I am struggling to purify my final product. What are the best purification techniques?

Answer:

Effective purification is essential to isolate the desired 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one from unreacted starting materials and side products.

  • Initial Workup:

    • After the reaction is complete, the crude product often precipitates from the reaction mixture. Filtration and washing with a cold solvent (such as cold methanol or diethyl ether) can provide a significant initial purification.[7]

  • Recrystallization: This is often the most effective method for obtaining a highly pure product.

    • Recommended Solvents: A mixture of ethanol and water, or methanol, can be effective for recrystallization. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be employed.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective. For example, a starting eluent of 100% dichloromethane gradually moving to a 95:5 or 90:10 mixture of dichloromethane:methanol. The exact ratio will need to be optimized based on TLC analysis.

Question 4: How can I effectively monitor the progress of my reaction?

Answer:

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the Mannich reaction.

  • TLC Protocol:

    • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

    • Mobile Phase (Eluent): A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve good separation of the starting material, product, and any side products.

    • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with an appropriate agent such as potassium permanganate or iodine.

  • Interpreting the TLC:

    • Kojic Acid (Starting Material): Will have a specific Rf value.

    • 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (Product): Will have a different Rf value, typically lower than kojic acid due to the polar morpholine group.

    • Di-Mannich Product (Side Product): Will have an even lower Rf value due to the presence of two polar morpholine groups.

By spotting the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product and any side products, allowing you to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Mannich reaction for kojic acid?

A1: The Mannich reaction proceeds through a three-step mechanism:

  • Formation of the Iminium Ion: Formaldehyde reacts with morpholine to form a highly electrophilic iminium ion.

  • Enolization of Kojic Acid: Kojic acid, existing in tautomeric equilibrium, forms an enol intermediate.

  • Nucleophilic Attack: The electron-rich enol of kojic acid acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming the C-C bond and leading to the final product after deprotonation.

Reaction Mechanism Overview

Mannich_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product KojicAcid Kojic Acid (Enol) Product 5-Hydroxy-2-(morpholinomethyl)- 4H-pyran-4-one KojicAcid->Product + Iminium Ion (Nucleophilic Attack) Formaldehyde Formaldehyde IminiumIon Iminium Ion Formaldehyde->IminiumIon + Morpholine Morpholine Morpholine IminiumIon->Product

Caption: The Mannich reaction mechanism for the synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Q2: Are there any alternative synthetic routes to this compound?

A2: While the Mannich reaction is the most direct and common method, other multi-step synthetic pathways could theoretically be devised. However, these would likely be more complex, less atom-economical, and result in lower overall yields compared to the well-established Mannich condensation.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Morpholine: Is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Methanol and ethanol are flammable. Avoid open flames and work in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q4: Can I use a different secondary amine instead of morpholine?

A4: Yes, the Mannich reaction of kojic acid has been successfully performed with a variety of secondary amines, such as dimethylamine, diethylamine, piperidine, and pyrrolidine, to synthesize a range of kojic acid derivatives.[5] The choice of amine will determine the final structure and properties of the Mannich base.

Experimental Protocol: High-Yield Synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Kojic acid

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve kojic acid (1.0 equivalent) in methanol.

  • Reagent Addition: To the stirred solution, add morpholine (1.1 equivalents) followed by the dropwise addition of formaldehyde (1.1 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of kojic acid on TLC), cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol to remove soluble impurities.

  • Purification:

    • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

    • Column Chromatography (if necessary): If the product is still impure after recrystallization, purify it by silica gel column chromatography using a dichloromethane/methanol gradient.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction by TLC Start->Analysis IncompleteReaction Incomplete Reaction (Starting Material Remains) Analysis->IncompleteReaction Kojic Acid Spot Dominant SideProduct Side Product Formation (Di-Mannich Adduct) Analysis->SideProduct Low Rf Spot Observed PurificationIssue Purification Issues Analysis->PurificationIssue Multiple Spots AdjustStoichiometry Adjust Stoichiometry (Slight excess of formaldehyde/morpholine) IncompleteReaction->AdjustStoichiometry OptimizeTimeTemp Optimize Reaction Time and Temperature IncompleteReaction->OptimizeTimeTemp StrictStoichiometry Strict 1:1:1 Stoichiometry SideProduct->StrictStoichiometry ControlTimeTemp Control Reaction Time and Temperature SideProduct->ControlTimeTemp Recrystallize Recrystallization (e.g., Ethanol/Water) PurificationIssue->Recrystallize ColumnChromatography Column Chromatography (DCM/MeOH gradient) PurificationIssue->ColumnChromatography End High Yield, Pure Product AdjustStoichiometry->End OptimizeTimeTemp->End StrictStoichiometry->End ControlTimeTemp->End Recrystallize->End ColumnChromatography->End

Caption: A workflow for troubleshooting common issues in the synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Molar Ratio (Kojic Acid:Formaldehyde:Morpholine) 1:1.1:1.1A slight excess of formaldehyde and morpholine drives the reaction to completion while minimizing di-substitution.
Temperature Room Temperature (20-25°C)Balances reaction rate with selectivity, minimizing side product formation.
Solvent Methanol or EthanolGood solubility for reactants and facilitates the reaction.
Reaction Time 2-4 hours (TLC monitored)Sufficient time for completion without promoting side reactions.

References

  • Aytemir, M. D. (2016). New approaches for tyrosinase inhibitors: Mannich bases of kojic acid derivatives. International Conference on Pharmaceutical Chemistry.
  • Aytemir, M. D., et al. (2010). Synthesis and anticonvulsant activities of some new Mannich bases of kojic acid. Turkish Journal of Chemistry.
  • Bentley, R. (2006). From miso, sake and shoyu to cosmetics: a century of science for kojic acid. Natural product reports, 23(6), 1046-1062.
  • Burdock, G. A., et al. (2001). Safety assessment of kojic acid. International journal of toxicology, 20(2_suppl), 29-44.
  • Chen, J. S., et al. (1991). Kojic acid, a tyrosinase inhibitor from Aspergillus. Applied microbiology and biotechnology, 36(1), 58-61.
  • Google Patents. (n.d.). Kojic acid-derived mannich bases with biological effect.
  • Kim, H., et al. (2004). 3-O-Alkyl-L-ascorbic acid derivatives: a new class of tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 14(11), 2843-2846.
  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences CMLS, 62(15), 1707-1723.
  • Lajis, A. F. B., et al. (2012). Kojic acid peptide: a new compound with anti-tyrosinase potential.
  • Noh, J. M., & Kwak, S. Y. (2009). Copolyesters of kojic acid for the application of a new tyrosinase inhibitor. Journal of industrial and engineering chemistry, 15(5), 723-728.
  • O'Brien, G., et al. (1956). Mannich-Type Reactions of Kojic Acid. Journal of the American Chemical Society, 78(17), 4387-4389.
  • ResearchGate. (n.d.). Kojic Acid in Organic Synthesis. Retrieved from [Link]

  • Saeedi, M., et al. (2019). Kojic acid applications in cosmetic and pharmaceutical preparations. Biomedicine & Pharmacotherapy, 110, 582-593.
  • Thompson, K. H., & Orvig, C. (2001). Metal complexes of maltol and close analogues in medicinal inorganic chemistry. Dalton Transactions, (18), 2885-2892.
  • Toso, B., et al. (2013). New kojic acid-derived scaffolds as potential metallo-β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 23(16), 4646-4649.
  • Uchino, K., et al. (1988). Browning of model systems of crab meat by heating. Nippon Suisan Gakkaishi, 54(4), 629-635.
  • Woods, L. A. (1946). The Mannich Reaction. Organic Reactions, 3, 303-341.
  • MDPI. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one and its analogues. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The synthesis of this class of compounds typically proceeds via a Mannich reaction, a powerful three-component condensation, which, while robust, presents unique optimization challenges.

The core of this synthesis is the aminomethylation of a 4H-pyran-4-one scaffold. For the purposes of this guide, we will focus on the well-established and highly relevant reaction starting from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), which undergoes aminomethylation with formaldehyde and a secondary amine, such as morpholine. This reaction yields a C-6 substituted Mannich base, a versatile intermediate in medicinal chemistry.[1]

Section 1: The Mannich Reaction - Mechanism & Key Control Points

Understanding the reaction mechanism is critical for effective troubleshooting. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In the case of kojic acid, the most reactive site for this electrophilic substitution is the C-6 position on the pyranone ring.[3]

The reaction proceeds in two main stages:

  • Iminium Ion Formation: Morpholine (a secondary amine) reacts with formaldehyde to form a highly electrophilic Eschenmoser's salt analogue, the N,N-dimethyleneiminium ion. This step is typically fast and reversible.

  • Electrophilic Attack: The kojic acid, existing in equilibrium with its enol tautomer, acts as a nucleophile and attacks the iminium ion to form the C-C bond, yielding the final Mannich base product.[2]

Below is a diagram illustrating the workflow for this reaction.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Kojic_Acid Kojic Acid (Nucleophile Precursor) Enol Kojic Acid Enol (Nucleophile) Kojic_Acid->Enol Tautomerization Formaldehyde Formaldehyde (Electrophile Source) Iminium_Ion Morpholinomethyl Iminium Ion (Electrophile) Formaldehyde->Iminium_Ion Morpholine Morpholine (Amine Source) Morpholine->Iminium_Ion Product 5-Hydroxy-6-(morpholinomethyl)- 2-(hydroxymethyl)-4H-pyran-4-one (Mannich Base) Iminium_Ion->Product Enol->Product Nucleophilic Attack

Caption: General workflow of the Mannich reaction for kojic acid aminomethylation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors. Systematically investigating the following points is the most effective approach.

  • Cause 1: Reagent Quality & Stoichiometry

    • Formaldehyde: Aqueous formaldehyde (formalin, 37%) contains methanol as a stabilizer and can exist as various oligomers. Its actual formaldehyde concentration can decrease over time. Using freshly opened or standardized formalin is recommended. Alternatively, paraformaldehyde can be used, but it requires depolymerization, often by heating in the reaction solvent, which adds a layer of complexity.

    • Kojic Acid: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • Stoichiometry: A common molar ratio is 1:1.1:1.1 (Kojic Acid:Formaldehyde:Morpholine). An excess of the amine and formaldehyde is often used to drive the reaction towards the product by ensuring a high concentration of the iminium ion. However, a large excess can lead to side products.

  • Cause 2: Incorrect Solvent or pH

    • Solvent Choice: Protic solvents like ethanol and methanol are most commonly reported and generally give good results.[1] They are effective at solvating the starting materials and intermediates. The choice of solvent can influence reaction rate and solubility of the product.

    • pH Control: The Mannich reaction is typically acid-catalyzed, but the aminomethylation of kojic acid often proceeds well without an external acid catalyst. The initial formation of the iminium ion is favored under slightly acidic to neutral conditions. If the medium is too basic, formaldehyde can undergo the Cannizzaro reaction. If it's too acidic, the amine will be fully protonated and non-nucleophilic, preventing iminium ion formation. The reaction mixture's intrinsic pH is usually sufficient.

  • Cause 3: Suboptimal Temperature and Reaction Time

    • Temperature: Many Mannich reactions of kojic acid proceed efficiently at room temperature over several hours (5-24h).[1] If the reaction is sluggish, gentle heating (reflux in methanol, ~65°C) can increase the rate. However, excessive heat can promote side reactions, including polymerization and decomposition.

    • Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

Q2: My TLC plate shows multiple spots, and I'm struggling to isolate the desired product. What are these side products and how can I minimize them?

Answer: Side product formation is often linked to reaction conditions being too harsh or stoichiometrically imbalanced.

  • Primary Side Product: Bis-Mannich Adduct

    • What it is: While the C-6 position is most reactive, under forcing conditions (high temperature, long reaction times, large excess of reagents), a second aminomethylation can occur at the C-3 position of the pyranone ring.

    • Minimization Strategy:

      • Use a stoichiometric ratio closer to 1:1:1.

      • Run the reaction at room temperature or with only gentle heating.

      • Monitor the reaction by TLC and stop it once the starting material is consumed, before significant formation of the bis-adduct is observed.

  • Other Side Products:

    • Polymerization: Formaldehyde can self-polymerize, especially under basic conditions or upon heating. This appears as an insoluble white solid (paraformaldehyde).

    • Michael Addition: The product, being a tertiary amine, can potentially react with another molecule of kojic acid, although this is less common.

Below is a decision tree to guide your troubleshooting process for low yield and side product formation.

Troubleshooting_Workflow Start Problem: Low Yield / Multiple Products Check_Reagents 1. Verify Reagent Quality - Fresh Formaldehyde? - Pure Kojic Acid? - Correct Stoichiometry? Start->Check_Reagents Adjust_Conditions 2. Optimize Reaction Conditions - Solvent (EtOH/MeOH)? - Temperature (RT vs Reflux)? Check_Reagents->Adjust_Conditions Reagents OK Failure Problem Persists: Re-evaluate Hypothesis Check_Reagents->Failure Reagents Faulty Monitor_TLC 3. Monitor via TLC - Track starting material - Identify product spot - Observe side products Adjust_Conditions->Monitor_TLC Monitor_TLC->Adjust_Conditions Reaction sluggish or messy Stop_Reaction 4. Quench Reaction at Optimum Time Monitor_TLC->Stop_Reaction Optimal conversion Purify 5. Purification Strategy - Recrystallization? - Column Chromatography? Stop_Reaction->Purify Success Pure Product, Improved Yield Purify->Success Successful Purify->Failure Unsuccessful

Sources

Validation & Comparative

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one vs. [alternative compound] efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis of mTOR Inhibitors: Rapamycin vs. Torin 1

In the landscape of targeted therapeutics, particularly in oncology and cellular biology, the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family member, mammalian target of rapamycin (mTOR), stands out as a critical regulator of cell growth, proliferation, and survival. The intricate signaling network governed by mTOR is primarily channeled through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The differential roles and regulation of these two complexes have necessitated the development of specific inhibitors to dissect their functions and to provide more effective therapeutic strategies. This guide provides a comparative analysis of two seminal mTOR inhibitors: the classical allosteric inhibitor, Rapamycin, and the second-generation ATP-competitive inhibitor, Torin 1. We will delve into their mechanisms of action, compare their efficacy based on experimental data, and provide detailed protocols for their evaluation.

Delineating the Mechanism of Action: A Tale of Two Complexes

The fundamental difference in the efficacy of Rapamycin and Torin 1 lies in their distinct mechanisms of binding to mTOR and their subsequent effects on mTORC1 and mTORC2.

Rapamycin , an allosteric inhibitor, first binds to the intracellular receptor FKBP12. This complex then interacts with the FRB domain of mTOR within the mTORC1 complex, leading to its dissociation and subsequent inhibition of downstream signaling. However, this action is largely specific to mTORC1. While chronic exposure to Rapamycin can inhibit the assembly and function of mTORC2 in some cell types, it is generally considered an mTORC1-selective inhibitor and does not acutely block mTORC2 kinase activity. This incomplete inhibition of mTOR signaling can lead to a feedback activation of PI3K/AKT signaling, a known mechanism of drug resistance.

Torin 1 , in contrast, is an ATP-competitive inhibitor that targets the kinase domain of mTOR directly. This allows it to potently and directly inhibit both mTORC1 and mTORC2. By blocking the catalytic activity of both complexes, Torin 1 provides a more complete shutdown of mTOR signaling, preventing the feedback activation of AKT that is often observed with Rapamycin treatment.

mTOR_Inhibition_Mechanisms cluster_extracellular Extracellular Signals cluster_cell Cellular Environment cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition Torin 1 Torin 1 Torin 1->mTORC2 ATP-Competitive Torin 1->mTORC1 ATP-Competitive

Caption: Mechanisms of mTOR inhibition by Rapamycin and Torin 1.

Comparative Efficacy: A Data-Driven Analysis

The differential mechanisms of Rapamycin and Torin 1 translate directly into distinct efficacy profiles, which can be quantified both in vitro and in vivo.

In Vitro Potency: Kinase Assays

The most direct comparison of inhibitor potency comes from in vitro kinase assays, which measure the concentration of the drug required to inhibit the enzymatic activity of the target by 50% (IC50).

InhibitorTargetIC50 (nM)Citation
Rapamycin mTORC1~1
mTORC2>1000 (Ineffective)
Torin 1 mTOR (Kinase)~3
PI3K (p110α)1,800

As the data clearly indicates, Rapamycin is a potent inhibitor of mTORC1 but has a negligible direct effect on mTORC2's kinase activity. Torin 1, however, potently inhibits the kinase activity of mTOR in both complexes. It also exhibits selectivity over other PIKK family members and the related PI3K family, although at higher concentrations, some off-target effects on PI3K can be observed.

Cellular Activity: Probing the Signaling Cascade

The true test of an mTOR inhibitor's efficacy lies in its ability to suppress downstream signaling pathways in a cellular context. This is typically assessed by Western blotting for key phosphorylated substrates of mTORC1 and mTORC2.

  • mTORC1 Substrates: Phosphorylation of S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1).

  • mTORC2 Substrate: Phosphorylation of AKT at Serine 473 (p-AKT S473).

Expected Outcomes:

Treatmentp-S6K / p-4E-BP1 (mTORC1)p-AKT S473 (mTORC2)Rationale
Vehicle HighHighBaseline activity
Rapamycin Strongly DecreasedNo change or IncreasedSelective mTORC1 inhibition leads to feedback activation of AKT.
Torin 1 Strongly DecreasedStrongly DecreasedDual inhibition of mTORC1 and mTORC2.

The ability of Torin 1 to block the phosphorylation of AKT at S473 is a critical advantage over Rapamycin, as this feedback loop is a common mechanism of resistance to Rapamycin-based therapies.

In Vivo Efficacy: Preclinical Tumor Models

In preclinical xenograft models, where human tumor cells are implanted in immunocompromised mice, the superior biochemical profile of Torin 1 often translates to enhanced anti-tumor activity. For instance, in studies using glioblastoma xenografts, Torin 1 demonstrated superior inhibition of tumor growth compared to Rapamycin, which was attributed to its complete suppression of both mTORC1 and mTORC2 signaling.

Experimental Protocols for Comparative Evaluation

To ensure a robust and reproducible comparison of mTOR inhibitors, standardized and well-controlled experimental protocols are essential.

Protocol 1: Western Blot Analysis of mTOR Signaling

This protocol details the steps to assess the phosphorylation status of key mTOR downstream targets in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, U87-MG) in 6-well plates and allow them to adhere overnight.

    • Starve cells of serum for 4-6 hours to reduce baseline signaling.

    • Pre-treat with inhibitors (e.g., Rapamycin 100 nM, Torin 1 250 nM) or vehicle (DMSO) for 2 hours.

    • Stimulate with a growth factor (e.g., 100 ng/mL EGF or 10% serum) for 30 minutes.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-S6K, anti-p-AKT S473, anti-total S6K, anti-total AKT, anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A 1. Cell Plating & Adherence B 2. Serum Starvation A->B C 3. Inhibitor Pre-treatment (Rapamycin / Torin 1) B->C D 4. Growth Factor Stimulation C->D E 5. Cell Lysis & Lysate Clarification D->E F 6. Protein Quantification (BCA) E->F G 7. SDS-PAGE Separation F->G H 8. Protein Transfer to PVDF G->H I 9. Blocking H->I J 10. Primary Antibody Incubation I->J K 11. Secondary Antibody Incubation J->K L 12. ECL Detection & Imaging K->L

Caption: Standard workflow for Western blot analysis of mTOR signaling.

Conclusion and Future Perspectives

The comparison between Rapamycin and Torin 1 exemplifies the evolution of kinase inhibitor development. While Rapamycin was instrumental in uncovering the role of mTORC1, its limitations, primarily its inability to inhibit mTORC2 and the resulting feedback activation of AKT, paved the way for the development of second-generation ATP-competitive inhibitors.

Torin 1 offers a more complete and potent inhibition of the mTOR signaling network. This comprehensive blockade translates to superior efficacy in many preclinical models, particularly in cancers with PI3K/AKT pathway activation. However, the complete shutdown of mTOR signaling may also lead to increased toxicity, a critical consideration for clinical development.

For the research scientist, the choice between Rapamycin and Torin 1 depends on the experimental question. Rapamycin remains an invaluable tool for specifically studying mTORC1-dependent functions. In contrast, Torin 1 is the preferred inhibitor for achieving maximal, dual-target suppression of mTOR signaling to probe the combined roles of mTORC1 and mTORC2 or to overcome Rapamycin resistance. This comparative guide underscores the importance of understanding the precise molecular mechanism of an inhibitor to accurately interpret experimental results and to guide the design of more effective therapeutic strategies.

References

  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818–11825. [Link]

  • Sarbassov, D. D., Ali, S. M., Kim, D. H., Guertin, D. A., Latek, R. R., Erdjument-Bromage, H., ... & Sabatini, D. M. (2004). Rictor, a novel binding partner of mTOR, defines a rapamycin-insensitive and raptor-independent pathway that regulates the cytoskeleton. Current Biology, 14(14), 1296-1302. [Link]

  • Thoreen, C. C., Kang, S. A., Chang, J. W., Liu, Q., Zhang, J., Gao, Y., ... & Sabatini, D. M. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023–8032. [Link]

  • O'Reilly, K. E., Rojo, F., She, Q. B., Solit, D., Mills, G. B., Smith, D., ... & Rosen, N. (2006). mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates Akt. Cancer research, 66(3), 1500–1508. [Link]

  • Guertin, D. A., & Sabatini, D. M. (2007). Defining the role of mTOR in cancer. Cancer cell, 12(1), 9–22. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, a promising scaffold in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, a wealth of information can be gleaned from its close analogs, primarily derivatives of kojic acid and allomaltol. This guide will synthesize this information to provide actionable insights for the design of novel therapeutic agents.

The 4H-pyran-4-one core is a privileged scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The strategic placement of a 5-hydroxy group and a 2-(morpholinomethyl) substituent offers unique opportunities for molecular interactions with biological targets, making this class of compounds a fertile ground for drug discovery.

I. The Core Scaffold: 5-Hydroxy-4H-pyran-4-one

The 5-hydroxy-4H-pyran-4-one moiety, the foundational structure of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), is a key pharmacophore. The hydroxyl and ketone groups can act as hydrogen bond donors and acceptors, respectively, and are crucial for binding to various enzymes and receptors. The pyranone ring itself is a relatively planar system that can participate in π-stacking interactions.

II. Synthesis Strategy: The Mannich Reaction

The introduction of the key morpholinomethyl group at the C2 position is typically achieved through a Mannich reaction. This versatile one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, the starting material is often a 5-hydroxy-4-pyranone derivative with a reactive C-H bond, which is condensed with formaldehyde and morpholine.

Experimental Protocol: Synthesis of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

This protocol is a representative procedure based on established Mannich reactions with kojic acid derivatives[3].

Materials:

  • Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve kojic acid (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde solution (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, acidify the reaction mixture with 1M HCl. Wash the aqueous layer with dichloromethane to remove any unreacted starting materials.

  • Basification and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate is formed. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Acidification and Basification: This acid-base work-up is crucial for separating the basic Mannich product from neutral or acidic impurities. The product is protonated and remains in the aqueous layer during the initial wash, and is then deprotonated to be extracted into the organic layer.

III. Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-hydroxy-4-pyranone derivatives is significantly influenced by the nature of the substituent at the C2 position. By comparing the parent compound, kojic acid (hydroxymethyl group), with its methyl analog (allomaltol) and the target morpholinomethyl derivative, we can infer key SAR trends.

A. The Role of the C2-Substituent in Anticancer Activity

Studies on 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have demonstrated potent antiglioma activity[4][5][6]. The introduction of various substituents at the C6 position of the pyranone ring led to compounds with significant anti-proliferative effects against glioma cell lines[4][5][6].

Inference for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one:

The replacement of the methyl group in allomaltol with a morpholinomethyl group introduces a bulkier, more polar, and basic moiety. The morpholine ring can:

  • Enhance Solubility: The hydrophilic nature of the morpholine ring can improve the aqueous solubility of the compound, which is often a desirable property for drug candidates.

  • Introduce Additional Binding Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, providing additional anchoring points within a biological target. The basic nitrogen can also form salt bridges with acidic residues.

  • Modulate Lipophilicity: The morpholine group increases polarity, which can influence cell permeability and overall pharmacokinetic properties.

Comparative Data of C2-Substituted 5-Hydroxy-4-pyranone Analogs (Anticancer Activity)

CompoundC2-SubstituentBiological ActivityReference
Kojic Acid -CH₂OHModerate anticancer activity[7]
Allomaltol -CH₃Precursor for potent antiglioma agents[4][5][6]
Hypothetical Morpholinomethyl Analog -CH₂-N(CH₂CH₂)₂OPotentially enhanced activity due to increased solubility and binding interactionsInferred
B. The Role of the C2-Substituent in Antimicrobial Activity

Kojic acid and its derivatives are known to possess antimicrobial and antifungal properties[7][8]. The introduction of aminomethyl groups via the Mannich reaction has been shown to modulate these activities.

Inference for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one:

The presence of the morpholinomethyl group is anticipated to influence the antimicrobial spectrum and potency. The basic nitrogen could be crucial for interacting with bacterial cell walls or key enzymes.

Comparative Data of C2-Substituted 5-Hydroxy-4-pyranone Analogs (Antimicrobial Activity)

CompoundC2-SubstituentBiological ActivityReference
Kojic Acid -CH₂OHBroad-spectrum antimicrobial activity[8]
Mannich Bases of Kojic Acid -CH₂-NR¹R²Often exhibit enhanced or altered antimicrobial profiles[7]
Hypothetical Morpholinomethyl Analog -CH₂-N(CH₂CH₂)₂OExpected to possess significant antimicrobial activity, potentially with a distinct spectrumInferred

IV. Visualizing the Structure-Activity Landscape

To better understand the key structural features and their influence on activity, we can visualize the relationships using Graphviz.

SAR_Summary cluster_core 5-Hydroxy-4-Pyranone Core cluster_c2 C2-Substituent cluster_activity Biological Activity Core 5-OH-Pyranone OH 5-OH Group (H-bond donor/acceptor) Core->OH Essential for activity Ketone 4-Ketone (H-bond acceptor) Core->Ketone Key for binding Ring Pyranone Ring (Planar, π-stacking) Core->Ring Scaffold for substitution C2 C2 Position Core->C2 Modulates activity & selectivity Methyl -CH₃ (Allomaltol) Lipophilic C2->Methyl Hydroxymethyl -CH₂OH (Kojic Acid) Polar, H-bond donor C2->Hydroxymethyl Morpholinomethyl -CH₂-Morpholine Bulky, polar, basic, H-bond acceptor C2->Morpholinomethyl Anticancer Anticancer Methyl->Anticancer Potent antiglioma analogs Antimicrobial Antimicrobial Hydroxymethyl->Antimicrobial Broad spectrum Morpholinomethyl->Anticancer Predicted enhancement Morpholinomethyl->Antimicrobial Predicted modulation

Caption: Key structural features influencing the biological activity of 5-hydroxy-4-pyranone derivatives.

V. Future Directions and Experimental Validation

The SAR insights presented in this guide are largely inferred from studies on analogous compounds. To rigorously validate these hypotheses, the following experimental workflow is proposed:

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Kojic Acid Mannich Mannich Reaction (Morpholine, Formaldehyde) Start->Mannich Analog_Synth Analog Synthesis (Varying Amines at C2) Start->Analog_Synth Purification Purification & Characterization Mannich->Purification Analog_Synth->Purification Anticancer_Assay Anticancer Assays (e.g., MTT on glioma lines) Purification->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (MIC determination) Purification->Antimicrobial_Assay Data_Analysis Data Analysis & SAR Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Sources

A Comparative Guide to Confirming the Binding Affinity of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise characterization of a small molecule's binding affinity to its biological target is a cornerstone of preclinical assessment. This guide provides a strategic framework for confirming the binding affinity of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one , a derivative of kojic acid with therapeutic potential. Due to the nascent stage of research into this specific molecule, direct, experimentally-determined binding affinity data is not yet prevalent in published literature. Therefore, this guide will take a hypothesis-driven approach, postulating a likely molecular target and providing a comprehensive roadmap for experimental validation and comparison against established inhibitors.

Introduction and Target Hypothesis

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one belongs to the 4H-pyran-4-one class of compounds, which are known for a wide array of biological activities, including anti-inflammatory and anti-cancer effects. A critical step in harnessing its therapeutic potential is the identification of its molecular target(s) and the quantification of its binding affinity.

A compelling clue to the potential target of our topic compound comes from the structurally analogous molecule, EHT 1864 . This compound, which shares the 2-(morpholinomethyl)-4H-pyran-4-one core, is a well-characterized inhibitor of the Rac family of small GTPases . Rac GTPases are pivotal regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Their aberrant activation is implicated in various pathologies, notably cancer, making them attractive therapeutic targets.

Therefore, we hypothesize that Rac1 , a key member of the Rac family, is a primary biological target of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. This guide will outline the methodologies to test this hypothesis and to compare its binding affinity with two known Rac1 inhibitors: EHT 1864 and NSC23766 .

Comparative Landscape: Established Rac1 Inhibitors

To establish a benchmark for our investigation, we will compare our topic compound against two well-documented Rac1 inhibitors that operate through distinct mechanisms.

  • EHT 1864 : This compound directly binds to Rac1 and its isoforms, promoting the loss of bound nucleotide (GDP/GTP) and locking the protein in an inactive state. This prevents its interaction with downstream effectors.

  • NSC23766 : This inhibitor functions by specifically blocking the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1 and Trio.[1] This prevents the exchange of GDP for GTP, thereby inhibiting Rac1 activation.[2]

The following table summarizes the known binding and inhibitory data for these comparators. The objective of the proposed experiments will be to populate the corresponding values for our topic compound.

CompoundTargetMechanism of ActionReported Affinity/Inhibitory Concentration
5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one Rac1 (Hypothesized)To Be DeterminedTo Be Determined
EHT 1864 Rac1, Rac1b, Rac2, Rac3Direct binding, promotes nucleotide lossKD: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 250 nM (Rac3)
NSC23766 Rac1Inhibits Rac1-GEF interactionIC50: ~50 µM for inhibition of Rac1-TrioN interaction

Experimental Workflows for Binding Affinity Determination

To empirically determine the binding affinity of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one to Rac1, we will detail two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that allows for the real-time monitoring of molecular interactions. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Rationale: The choice of SPR is predicated on its ability to provide both kinetic and affinity data with high sensitivity, which is crucial when characterizing a novel interaction. Immobilizing the protein and flowing the small molecule analyte over the surface is a standard approach for such studies.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify Recombinant Rac1 Protein p3 Select & Prepare SPR Sensor Chip (e.g., CM5) p1->p3 p2 Prepare Compound Serial Dilutions p2->p3 e1 Immobilize Rac1 on Sensor Chip p3->e1 Start Experiment e2 Inject Compound (Analyte) at Various Concentrations e1->e2 e3 Monitor Binding (Association Phase) e2->e3 e4 Inject Buffer (Dissociation Phase) e3->e4 e5 Regenerate Chip Surface e4->e5 a1 Generate Sensorgrams e4->a1 Collect Data e5->e2 Next Cycle a2 Fit Data to Binding Model a1->a2 a3 Calculate ka, kd, & KD a2->a3

Caption: SPR experimental workflow for determining binding kinetics.

Detailed Protocol:

  • Protein Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject purified recombinant human Rac1 protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in a suitable running buffer (e.g., HBS-EP). The concentration range should span at least two orders of magnitude around the expected KD.

    • Inject the compound solutions over the Rac1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association of the compound to the protein in real-time.

    • Following the association phase, switch to injecting only the running buffer to monitor the dissociation of the compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), and enthalpy (ΔH)).

Experimental Rationale: ITC is a powerful orthogonal method to validate the binding affinity obtained from SPR. It is performed in-solution, avoiding potential artifacts from protein immobilization. A direct titration is proposed, which is the most straightforward ITC experiment.

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify Recombinant Rac1 Protein p3 Dialyze Both into Identical Buffer p1->p3 p2 Prepare Compound Solution p2->p3 e1 Load Rac1 into Sample Cell p3->e1 Start Experiment e3 Perform Serial Injections e1->e3 e2 Load Compound into Syringe e2->e3 e4 Measure Heat Change per Injection e3->e4 a1 Integrate Injection Heats e4->a1 Collect Data a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to Binding Isotherm Model a2->a3 a4 Determine KD, n, ΔH, ΔS a3->a4

Caption: ITC experimental workflow for thermodynamic characterization.

Detailed Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified Rac1 protein and dissolve the 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one compound in the exact same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or HEPES-based buffers.

    • The concentration of Rac1 in the sample cell should be approximately 10-20 µM, and the concentration of the compound in the syringe should be 10-15 times higher (100-300 µM).

  • ITC Experiment:

    • Load the Rac1 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL each) of the compound into the protein solution.

  • Data Analysis:

    • The raw data consists of heat pulses for each injection. Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Interpreting the Results and Concluding Remarks

Upon completion of these experiments, the binding affinity (KD) of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one for Rac1 will be quantitatively determined. This value can then be directly compared to the affinities of EHT 1864 and the inhibitory concentration of NSC23766.

  • A low nanomolar KD would indicate a high-affinity interaction, comparable to EHT 1864, and would strongly support the hypothesis that Rac1 is a direct and potent target.

  • A micromolar KD might suggest a moderate to low-affinity interaction. While still potentially physiologically relevant, it would warrant further investigation into other potential off-target effects.

  • No detectable binding would refute the initial hypothesis and would necessitate a broader screening approach (e.g., chemical proteomics) to identify the correct molecular target.

This guide provides a robust, hypothesis-driven framework for the rigorous characterization of a novel small molecule. By employing gold-standard biophysical techniques and comparing against established inhibitors, researchers can confidently determine the binding affinity of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, a critical step in its journey from a promising compound to a potential therapeutic agent.

References

  • Gao, Y., Dickerson, J. B., Guo, F., Zheng, J., & Zheng, Y. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences, 101(20), 7618–7623. [Link]

  • Zhang, Y., Liu, Y., Duan, W., & Li, Z. (2021). Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1. Frontiers in Molecular Biosciences, 8, 637893. [Link]

Sources

Assessing the Specificity of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's specificity is paramount. An incomplete understanding of a compound's target engagement profile can lead to misinterpreted biological effects, unforeseen toxicities, and the ultimate failure of promising therapeutic candidates. This guide provides a comprehensive framework for assessing the specificity of the novel compound, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. Drawing from established principles of medicinal chemistry and pharmacology, we will explore its likely target class and present a series of robust experimental protocols to rigorously define its selectivity against relevant alternatives.

The core structure of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one features a 4H-pyran-4-one scaffold, a motif found in compounds with diverse biological activities, including anticancer properties, and in some instances, inhibition of cyclin-dependent kinases (CDKs)[1][2]. However, the addition of a morpholinomethyl group is particularly instructive. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, prized for its ability to improve physicochemical properties and its frequent role in direct, potent interactions with biological targets[3][4]. Notably, this moiety is a hallmark of numerous kinase inhibitors, especially those targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway[5][6][7][8]. The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase[9]. This structural precedent strongly suggests that 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is a kinase inhibitor, with a high probability of targeting members of the PI3K-like kinase (PIKK) family, which includes PI3K, mTOR, and the DNA-dependent protein kinase (DNA-PK).

This guide will therefore proceed with the hypothesis that 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one is a PIKK inhibitor. We will compare its specificity against well-characterized inhibitors of this family, providing the experimental tools to validate this hypothesis and build a comprehensive selectivity profile.

Comparative Compounds

To establish a meaningful comparison, a panel of well-vetted kinase inhibitors is essential. The following compounds are selected based on their known mechanisms of action and relevance to the PI3K/mTOR pathway.

CompoundPrimary Target(s)Rationale for Inclusion
ZSTK474 Pan-Class I PI3KA well-characterized, potent PI3K inhibitor that also contains a morpholine moiety, providing a direct structural and functional comparison[9][10].
Gedatolisib (PF-05212384) Dual PI3K/mTORRepresents a dual inhibitor, allowing for an assessment of the test compound's selectivity between these two closely related kinases.
M3814 (Peposertib) DNA-PKA highly selective DNA-PK inhibitor, enabling the evaluation of activity against another key member of the PIKK family. Also contains a morpholine group[11].
Alpelisib (BYL719) PI3Kα selectiveAn isoform-selective PI3K inhibitor to probe for potential specificity within the PI3K family.

Experimental Workflow for Specificity Profiling

A multi-pronged approach is necessary to build a high-confidence specificity profile. We will employ a tiered strategy, beginning with broad, unbiased screening and progressing to more focused, cell-based assays to confirm target engagement in a physiological context.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Downstream Pathway Analysis A Compound Incubation with Recombinant Kinase Panel B Radiometric or Fluorescence-Based Activity Assay A->B C Generation of Inhibition Profile (% Inhibition at a Fixed Concentration) B->C D Cellular Thermal Shift Assay (CETSA) C->D Identified Hits E Western Blot or Mass Spectrometry for Soluble Protein D->E F Confirmation of Target Binding and Occupancy E->F G Treatment of Relevant Cell Lines F->G Validated Targets H Western Blot for Phospho-proteins (e.g., p-Akt, p-S6K) G->H I Functional Consequence of Target Inhibition H->I

Caption: Tiered experimental workflow for specificity assessment.

Protocol 1: Large-Scale Kinase Profiling

The initial step is to perform a broad screen against a large panel of recombinant kinases to identify the primary target(s) and any significant off-targets. This provides an unbiased view of the compound's activity across the kinome.

Methodology: Radiometric Kinase Assay (e.g., HotSpot™)

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate by a kinase, a gold-standard method for assessing kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one and the comparator compounds in 100% DMSO. A standard screening concentration is 1 µM.

  • Assay Plate Setup: In a 96-well plate, add the kinase, a suitable substrate (protein or peptide), and the assay buffer.

  • Compound Addition: Add the test and comparator compounds to the designated wells. Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase.

  • Initiation of Reaction: Add [γ-³³P]-ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the substrate or by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

Data Presentation:

The results should be presented in a table comparing the percent inhibition of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one and the alternative compounds against key kinases, particularly those in the PIKK family.

Kinase5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (% Inhibition @ 1 µM)ZSTK474 (% Inhibition @ 1 µM)Gedatolisib (% Inhibition @ 1 µM)M3814 (% Inhibition @ 1 µM)Alpelisib (% Inhibition @ 1 µM)
PI3KαExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
PI3KβExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
PI3KδExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
PI3KγExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
mTORExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
DNA-PKExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
CDK2Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Other KinaseExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement within intact cells. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Methodology: Western Blot-Based CETSA

This protocol uses Western blotting to detect the amount of soluble target protein remaining after heat treatment.

A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble fraction by Western Blot C->D E Quantify protein bands and plot melting curve D->E PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 pAkt_S473 p-Akt (S473) mTORC2->pAkt_S473 Akt Akt pAkt_T308 p-Akt (T308) PDK1->pAkt_T308 Downstream Downstream Effectors pAkt_S473->Downstream pAkt_T308->Downstream

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

By comparing the breadth of the kinome inhibition profile, the magnitude of the thermal shift in CETSA, and the downstream cellular effects of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one to those of the well-characterized inhibitors, a comprehensive and reliable assessment of its specificity can be achieved. This rigorous, multi-faceted approach is essential for making informed decisions in the progression of any novel compound through the drug discovery pipeline.

References

  • PubChem. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. Available from: [Link]

  • Banasik, J., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]

  • MDPI. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. Available from: [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Lin, C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget. Available from: [Link]

  • PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • National Center for Biotechnology Information. Inhibition of SMG-8, a subunit of SMG-1 kinase, ameliorates nonsense-mediated mRNA decay-exacerbated mutant phenotypes without cytotoxicity. Available from: [Link]

  • National Center for Biotechnology Information. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Available from: [Link]

  • National Center for Biotechnology Information. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Available from: [Link]

  • ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives. Available from: [Link]

  • MDPI. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Available from: [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link]

  • ResearchGate. (PDF) Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape. Available from: [Link]

  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Available from: [Link]

  • MDPI. In Vitro Cross-Linking MS Reveals SMG1–UPF2–SMG7 Assembly as Molecular Partners within the NMD Surveillance. Available from: [Link]

  • ACS Publications. Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. Available from: [Link]

  • National Center for Biotechnology Information. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available from: [Link]

  • Growing Science. Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Available from: [Link]

  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

  • MDPI. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. Available from: [Link]

  • bioRxiv. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape. Available from: [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • PubMed. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Available from: [Link]

  • PubMed. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). Available from: [Link]

Sources

A Preclinical Head-to-Head Benchmarking Guide: 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one Versus Standard-of-Care Agents in IDH-Mutant Glioma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel investigational compound, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, against current standard-of-care therapies for isocitrate dehydrogenase (IDH) mutant gliomas. We will delve into the mechanistic rationale for this novel agent, juxtapose it with established drugs, and present a detailed roadmap for a rigorous, head-to-head benchmarking study.

Introduction: The Unmet Need in IDH-Mutant Glioma and a Novel Therapeutic Hypothesis

Gliomas are the most prevalent primary malignant brain tumors in adults, with a prognosis that remains challenging despite multimodal treatment strategies.[1] A significant subset of these tumors, particularly lower-grade gliomas and secondary glioblastomas, are characterized by mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes.[2] These mutations confer a neomorphic enzymatic activity, leading to the aberrant accumulation of the oncometabolite D-2-hydroxyglutarate (D-2HG).[2] D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving gliomagenesis.[2]

The current standard of care for high-grade gliomas typically involves maximal surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[1] For recurrent disease, options include the nitrosourea lomustine (CCNU) and the anti-angiogenic agent bevacizumab.[1][3] However, resistance to these therapies is common, and their efficacy in the specific context of IDH-mutant tumors is an area of active investigation.

Here, we introduce 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one , a novel small molecule designed to directly address the core metabolic aberration of IDH-mutant gliomas. Based on the known bioactivity of similar 5-hydroxy-4H-pyran-4-one scaffolds, we hypothesize that this compound acts as a potent intracellular scavenger of D-2HG. By reducing the concentration of this oncometabolite, we anticipate a reversal of the epigenetic blockade, induction of tumor cell differentiation, and ultimately, a potent anti-tumor effect. This guide outlines the experimental strategy to test this hypothesis and benchmark its efficacy against established therapeutic agents.

Mechanisms of Action: A Comparative Overview

A clear understanding of the distinct mechanisms of action is fundamental to designing a robust comparative study.

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (Hypothesized)

The core of our hypothesis is the direct scavenging of D-2HG. The morpholinomethyl substituent is designed to enhance cell permeability and intracellular retention, while the 5-hydroxy-4H-pyran-4-one core is predicted to be the active moiety responsible for neutralizing D-2HG. The downstream consequences of reducing D-2HG levels are expected to be multi-faceted, including the restoration of normal histone and DNA demethylation, induction of cellular differentiation, and sensitization to apoptosis.

Novel_Compound_MoA Compound 5-Hydroxy-2-(morpholinomethyl) -4H-pyran-4-one D2HG D-2-Hydroxyglutarate (D-2HG) Compound->D2HG Scavenges Epigenetics Restoration of Epigenetic Regulation D2HG->Epigenetics Reduces Differentiation Induction of Cellular Differentiation Epigenetics->Differentiation Apoptosis Apoptosis Differentiation->Apoptosis

Caption: Hypothesized mechanism of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one.

Standard-of-Care Drugs
  • Temozolomide (TMZ): An oral alkylating agent that methylates DNA, primarily at the O6 position of guanine.[4] This damage, if not repaired by the O6-methylguanine-DNA methyltransferase (MGMT) enzyme, leads to DNA double-strand breaks during replication and subsequent apoptosis.[4]

  • Lomustine (CCNU): A nitrosourea that, like TMZ, is an alkylating agent. It causes cross-linking of DNA and RNA, which inhibits their synthesis and leads to apoptotic cell death.[5][6] Its high lipophilicity allows it to effectively cross the blood-brain barrier.[5]

  • Bevacizumab: A humanized monoclonal antibody that targets the vascular endothelial growth factor (VEGF).[7][8] By inhibiting VEGF, bevacizumab prevents angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8]

Head-to-Head Benchmarking: An Experimental Workflow

To objectively compare 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one with the standard-of-care, we propose a multi-tiered experimental approach, progressing from in vitro mechanistic validation to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy D2HG_Assay D-2HG Scavenging Assay Viability_Assay Cell Viability Assays (MTT/CellTiter-Glo) D2HG_Assay->Viability_Assay Confirm Mechanism Migration_Assay Cell Migration Assays (Transwell) Viability_Assay->Migration_Assay Assess Functional Impact Xenograft_Model Orthotopic Glioma Xenograft Model Migration_Assay->Xenograft_Model Transition to In Vivo Efficacy_Study Efficacy & Survival Study Xenograft_Model->Efficacy_Study Evaluate Tumor Growth PD_Study Pharmacodynamic Analysis Efficacy_Study->PD_Study Analyze In Vivo Mechanism

Caption: Proposed experimental workflow for benchmarking.

In Vitro Benchmarking

Objective: To validate the hypothesized mechanism of action and assess the direct cytotoxic and anti-migratory effects of the novel compound in comparison to standard chemotherapies.

Cell Lines:

  • IDH1-mutant glioma cell line: (e.g., patient-derived IDH1-mutant glioma cell cultures) to represent the target patient population.[9]

  • IDH1-wild-type glioma cell line: (e.g., U-87 MG) as a negative control to demonstrate specificity for the D-2HG-driven phenotype.

Experimental Arms:

  • Vehicle Control (e.g., DMSO)

  • 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one (dose-response)

  • Temozolomide (dose-response)

  • Lomustine (dose-response)

Rationale: This is the pivotal experiment to validate our core hypothesis. A direct reduction in intracellular D-2HG levels by the novel compound in IDH1-mutant cells would provide strong mechanistic support.

Protocol:

  • Seed IDH1-mutant and IDH1-wild-type glioma cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose-response of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, TMZ, Lomustine, or vehicle for 24 hours.

  • Harvest the cells and prepare cell lysates.

  • Measure intracellular D-2HG levels using a commercially available D-2-Hydroxyglutarate Assay Kit.[10] This assay is based on the enzymatic conversion of D-2HG to α-ketoglutarate, which is coupled to a fluorescent or colorimetric readout.[6]

  • Normalize D-2HG levels to total protein concentration for each sample.

Rationale: To quantify and compare the cytotoxic effects of the compounds on glioma cell lines.

Protocol:

  • Seed glioma cells (both IDH1-mutant and wild-type) in 96-well plates at a predetermined optimal density.

  • After 24 hours, treat the cells with a serial dilution of each compound (novel compound, TMZ, Lomustine) or vehicle control.

  • Incubate for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8][11]

  • Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Rationale: Glioma cell invasion is a key hallmark of their malignancy. This assay will assess the ability of the compounds to inhibit this critical process.

Protocol:

  • Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with a thin layer of Matrigel.

  • Plate glioma cells, previously starved in serum-free media, into the upper chamber of the Transwell insert in serum-free media containing the test compounds or vehicle.

  • Fill the lower chamber with media containing a chemoattractant (e.g., 10% fetal bovine serum).

  • Incubate for 24-48 hours.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Elute the stain and quantify the absorbance, or count the number of migrated cells in several microscopic fields.[5][12]

In Vivo Efficacy Benchmarking

Objective: To evaluate the anti-tumor efficacy and survival benefit of 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one in a clinically relevant animal model of IDH-mutant glioma.

Animal Model: Orthotopic xenograft model using immunodeficient mice (e.g., NOD-scid IL2Rgammanull - NSG mice).[13] IDH1-mutant glioma cells engineered to express luciferase will be stereotactically implanted into the brains of the mice.[13]

Experimental Arms:

  • Vehicle Control

  • 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

  • Temozolomide

  • Lomustine

  • Bevacizumab (as a comparator for anti-angiogenic effects in pharmacodynamic studies)

Dosing Regimens (based on literature):

  • Temozolomide: 75 mg/m² daily, administered orally.[14]

  • Lomustine: 110 mg/m² on day 1 every 6 weeks, administered orally.[15][16]

  • Bevacizumab: 10 mg/kg every 2 weeks, administered intravenously.[1][17]

Rationale: This is the definitive experiment to assess the therapeutic potential of the novel compound in a living organism.

Protocol:

  • After intracranial tumor cell implantation, allow tumors to establish, monitoring growth via bioluminescence imaging (BLI).[13]

  • Once tumors reach a predetermined size, randomize the mice into the treatment arms.

  • Administer the respective treatments according to the established dosing schedules.

  • Monitor tumor growth bi-weekly using BLI.

  • Record animal body weight and clinical signs of toxicity.

  • The primary endpoint will be overall survival. A secondary endpoint will be the change in tumor bioluminescence signal over time.

Rationale: To confirm that the in vivo anti-tumor effects are associated with the intended mechanism of action.

Protocol:

  • At the end of the efficacy study, or in a separate cohort of tumor-bearing mice treated for a shorter duration, euthanize the animals and harvest the brains.

  • Fix the brains in formalin and embed in paraffin for immunohistochemistry (IHC), or snap-freeze for biochemical analysis.

  • Biochemical Analysis: Measure D-2HG levels in tumor tissue lysates to confirm in vivo target engagement.

  • Immunohistochemistry: Stain tissue sections for:

    • Ki-67: A marker of cell proliferation.

    • Cleaved Caspase-3: A marker of apoptosis.

    • CD31: A marker of blood vessel density (to compare with bevacizumab).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate direct comparison between the novel compound and the standard-of-care agents.

Table 1: In Vitro Benchmarking Summary

Parameter5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-oneTemozolomideLomustine
D-2HG Reduction (IC50, µM) in IDH1-mutant cells Experimental ValueNo Effect ExpectedNo Effect Expected
Cell Viability (IC50, µM) in IDH1-mutant cells Experimental ValueExperimental ValueExperimental Value
Cell Viability (IC50, µM) in IDH1-wild-type cells Experimental ValueExperimental ValueExperimental Value
Cell Migration Inhibition (% at IC50) Experimental ValueExperimental ValueExperimental Value

Table 2: In Vivo Efficacy Summary

ParameterVehicle5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-oneTemozolomideLomustine
Median Survival (days) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Tumor Growth Inhibition (%) N/AExperimental ValueExperimental ValueExperimental Value
Tumor D-2HG Levels (nmol/mg tissue) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Ki-67 Positive Cells (%) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cleaved Caspase-3 Positive Cells (%) Experimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmark the novel D-2HG scavenger, 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, against the current standard-of-care treatments for IDH-mutant glioma. The successful execution of these experiments will provide a robust preclinical data package to ascertain the therapeutic potential of this targeted metabolic agent. A favorable outcome, characterized by potent and specific activity against IDH-mutant cells both in vitro and in vivo, would provide a strong rationale for advancing this compound into clinical development for this patient population with a significant unmet medical need.

References

  • Bio-protocol. (n.d.). In vivo tumor xenograft model. Retrieved January 25, 2026, from [Link]

  • MDPI. (2021). Cell-Based Glioma Models for Anticancer Drug Screening: From Conventional Adherent Cell Cultures to Tumor-Specific Three-Dimensional Constructs. Retrieved January 25, 2026, from [Link]

  • PMC. (2020). On optimal temozolomide scheduling for slowly growing glioblastomas. Retrieved January 25, 2026, from [Link]

  • PMC. (2012). Characterization of bevacizumab dose response relationship in U87 brain tumors using magnetic resonance imaging measures of enhancing tumor volume and relative cerebral blood volume. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2021). Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. Retrieved January 25, 2026, from [Link]

  • The Journal of Neuroscience. (1999). Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers. Retrieved January 25, 2026, from [Link]

  • eviQ. (n.d.). 3363-Glioblastoma recurrent lomustine (110mg/m2). Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma. Retrieved January 25, 2026, from [Link]

  • PMC. (2021). Current FDA-Approved Therapies for High-Grade Malignant Gliomas. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Lomustine. Retrieved January 25, 2026, from [Link]

  • PMC. (2014). Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance. Retrieved January 25, 2026, from [Link]

  • MDPI. (2022). Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2021). Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures. Retrieved January 25, 2026, from [Link]

  • PubMed. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Retrieved January 25, 2026, from [Link]

  • MDPI. (2021). Considering the Experimental Use of Temozolomide in Glioblastoma Research. Retrieved January 25, 2026, from [Link]

  • PubMed. (2018). The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage. Retrieved January 25, 2026, from [Link]

  • Medscape. (2023). Glioblastoma Medication: Antineoplastic agents, Anticonvulsants, Corticosteroids. Retrieved January 25, 2026, from [Link]

  • Drugs.com. (2022). Temozolomide Dosage Guide + Max Dose, Adjustments. Retrieved January 25, 2026, from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2015). Establishment of A172 glioma cell lines overexpressing IDH1 WT or IDH1 R132H. Retrieved January 25, 2026, from [Link]

  • Frontiers. (2022). Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models. Retrieved January 25, 2026, from [Link]

  • GLIOscreen. (n.d.). In vitro drug testing. Retrieved January 25, 2026, from [Link]

  • CancerIndex. (2017). Lomustine. Retrieved January 25, 2026, from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2014). Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Retrieved January 25, 2026, from [Link]

  • PMC. (2022). A Drug Screening Pipeline Using 2D and 3D Patient-Derived In Vitro Models for Pre-Clinical Analysis of Therapy Response in Glioblastoma. Retrieved January 25, 2026, from [Link]

  • bioRxiv. (2022). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2021). Bevacizumab dose adjustment to improve clinical outcomes of glioblastoma. Retrieved January 25, 2026, from [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line U-87MG Uppsala (CVCL_GP63). Retrieved January 25, 2026, from [Link]

  • MDPI. (2022). IDH1 R132H and TP53 R248Q Mutations Modulate Glioma Cell Migration and Adhesion on Different ECM Components. Retrieved January 25, 2026, from [Link]

  • Spandidos Publications. (2014). Metronomic treatment of temozolomide inhibits tumor cell growth through reduction of angiogenesis and augmentation of apoptosis. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2021). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. Retrieved January 25, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 25, 2026, from [Link]

  • BC Cancer. (n.d.). BC Cancer Protocol Summary for Lomustine (CCNU) for Treatment of Recurrent Malignant Brain Tumours. Retrieved January 25, 2026, from [Link]

  • PMC. (2022). A patient-derived cell model for malignant transformation in IDH-mutant glioma. Retrieved January 25, 2026, from [Link]

  • Avastin. (n.d.). Avastin® (bevacizumab) Dosing | rGBM Treatment. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). U-87 MG. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). 2-HYDROXYGLUTARATE (D2HG) OR (D)-2-HYDROXYADIPIC ACID.
  • PMC. (2011). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery. Retrieved January 25, 2026, from [Link]

  • Frontiers. (2018). Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique. Retrieved January 25, 2026, from [Link]

  • Culture Collections. (n.d.). U-87 MG. Retrieved January 25, 2026, from [Link]

  • AACR Journals. (2019). Monoallelic IDH1 R132H Mutation Mediates Glioma Cell Response to Anticancer Therapies via Induction of Senescence. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2020). The management of lomustine overdose in malignant glioma patients. Retrieved January 25, 2026, from [Link]

  • YouTube. (2022). Phase I Clinical Trial of Personalized High Throughput Drug Screening for Up Front Treatment of GBM. Retrieved January 25, 2026, from [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety and handling protocols for 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one. As this compound may be a novel or research-specific chemical, no specific toxicological data is available. Therefore, this guide is built upon a conservative risk assessment, analyzing the hazards of its core chemical structures: the 4H-pyran-4-one backbone and the morpholine substituent. This approach ensures the highest level of protection for all laboratory personnel.

Hazard Identification: A Compound of Unknown Potency

A thorough risk assessment is the foundation of safe laboratory practice. For 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, we must infer potential hazards from its constituent parts.

  • The 4H-Pyran-4-one Core: Derivatives of this structure are known to be biologically active, with some exhibiting cytotoxic properties against various cell lines[1]. While a related compound, 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid), is not classified as hazardous, it is noted that fine dust can form explosive mixtures with air[2][3]. The primary physical hazard of the core, when in solid form, is the potential for inhalation of fine particles.

  • The Morpholine Substituent: This is the primary driver of the compound's likely hazardous properties. Morpholine is a well-characterized substance with significant health risks. It is classified as:

    • Corrosive: Causes severe skin burns and serious eye damage[4][5][6].

    • Toxic: It is toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed[4][5].

    • Flammable: Morpholine is a flammable liquid and vapor[4][7]. While the target compound is a solid, this indicates inherent chemical reactivity.

    • Organ Toxicant: May cause damage to organs through prolonged or repeated exposure[4].

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the last line of defense. Per NIOSH and OSHA guidelines, a structured approach starting with more effective control measures must be implemented first[8][9][10][11].

Figure 1: Hierarchy of Controls cluster_0 A Elimination (Most Effective) B Substitution A->B C Engineering Controls B->C D Administrative Controls C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Figure 1: Hierarchy of Controls
  • Elimination/Substitution: In a research context, if a less hazardous alternative molecule could achieve the same scientific goal, it should be considered.

  • Engineering Controls: These are the most critical physical controls to prevent exposure. All handling of solid 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one and its solutions must occur within designated engineering controls.

    • Weighing: Use a ventilated balance enclosure or a powder containment hood to prevent inhalation of fine particulates.

    • General Handling: All other manipulations (e.g., preparing solutions, transfers) must be performed inside a certified chemical fume hood[12].

  • Administrative Controls: These are the procedures and policies that support a safe work environment.

    • Designated Areas: Clearly mark the areas where this compound is stored and handled.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the OSHA Laboratory Standard (29 CFR 1910.1450)[13][14][15].

    • Hygiene: Wash hands thoroughly after handling the material, even if gloves were worn[16]. Do not bring food, drink, or apply cosmetics in the laboratory[4][16].

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, PPE provides the necessary final layer of protection. The selection of PPE must be deliberate and based on the specific procedure being performed.

Figure 2: PPE Selection Workflow A Start: Assess Procedure B Handling Solid Powder? A->B C Handling Solutions? B->C No G Add: - N95 Respirator (For nuisance dust) B->G Yes D Risk of Splash or Aerosolization? C->D Yes E Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves (Double Pair) - Lab Coat C->E No (e.g., sealed container) D->E No F Add: - Chemical Splash Goggles - Face Shield D->F Yes F->E G->C

Figure 2: PPE Selection Workflow
Eye and Face Protection

Due to the severe eye damage risk posed by the morpholine component, robust eye protection is mandatory[4][5].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for all procedures.

  • Elevated Risk: When there is any risk of splashing or handling larger quantities (>1g), upgrade to chemical splash goggles.

  • Maximum Protection: Use a full-face shield in conjunction with chemical splash goggles when handling larger volumes of solutions or during procedures with a high potential for aerosolization or splashing[5].

Skin and Body Protection
  • Lab Coat: A standard cotton lab coat is required at all times. For procedures with a higher splash risk, consider a lab coat with knit cuffs or disposable sleeves.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Gloves: This is a critical selection point. The morpholine component is aggressive towards many common glove materials. Data from various chemical resistance charts is summarized below.

Glove MaterialResistance to Morpholine (99%)Recommendation
Latex Poor / Not Recommended[17]AVOID
Nitrile Not Recommended / Limited Use[18]Use only for incidental contact. Double-gloving is required. Inspect outer glove frequently and change immediately upon any sign of contamination.
Neoprene Poor / Limited Use[17]Not a preferred choice.
Butyl Rubber Excellent[19]RECOMMENDED for prolonged handling or when direct contact is likely.
Viton® Excellent[19]RECOMMENDED as a high-performance alternative to Butyl Rubber.

Operational Glove Protocol:

  • Always wear two pairs of nitrile gloves for minimal, incidental contact.

  • For any task involving more than milligram quantities or where immersion/direct contact is possible, use a thicker, more resistant glove such as butyl rubber or Viton® as the outer glove.

  • Remove gloves immediately after handling the compound and before touching any other surfaces (doorknobs, keyboards, etc.)[20].

  • Wash hands thoroughly with soap and water after removing gloves.

Respiratory Protection

Engineering controls (fume hoods, ventilated enclosures) are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.

  • Handling Powders: When weighing or transferring the solid compound outside of a ventilated enclosure (not recommended), an N95 respirator is the minimum requirement to protect against inhalation of particulates.

  • Spill Cleanup: For a large spill, a full-face respirator with organic vapor cartridges may be required.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Confirm the chemical fume hood or ventilated enclosure is functioning correctly. Designate the work area and gather all necessary equipment and PPE.

  • Donning PPE: Put on lab coat, safety glasses/goggles, and inner nitrile gloves. Then, don the appropriate outer gloves (second nitrile pair or butyl rubber).

  • Weighing: If weighing the solid, do so in a ventilated balance enclosure. Use anti-static tools and equipment where possible to minimize dust cloud formation[21].

  • Transfer/Dissolution: Perform all transfers and solution preparations within the fume hood. Open containers facing away from you[20]. Add solids to the solvent slowly to avoid splashing.

  • Post-Handling: Decontaminate any surfaces that may have come into contact with the compound.

  • Doffing PPE: Remove outer gloves first, turning them inside out. Remove lab coat, then inner gloves. Remove eye protection last. Wash hands immediately.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-30 minutes[22]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open[22]. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[22].

  • Spill: Evacuate the immediate area. For a small spill, absorb the material with a non-combustible absorbent like sand or earth[4][22]. Place the waste in a sealed, labeled container for disposal. Do not wash spills into the sewer[7]. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

Waste Disposal

All waste containing 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, whether solid or in solution, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container[12].

  • Labeling: The label must include the full chemical name and the approximate concentration and quantity.

  • Disposal: Dispose of the waste through your institution's EHS office in accordance with all local, state, and federal regulations[7][23]. Chemical incineration is a common disposal method for this type of waste[23].

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • Chem Pro. (2020, March 16). Morpholine - SAFETY DATA SHEET.
  • GZ Industrial Supplies. (n.d.). Safe Handling Practices for Laboratory Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls.
  • Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds.
  • National Institutes of Health. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Lab Manager. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • Pharmaceutical International. (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Zoro. (n.d.). Gloves Chemical Resistance Chart.
  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls.
  • ACS Publications. (2017, August 24). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • NES Inc. (n.d.). NIOSH's Hierarchy of Controls.
  • PubMed Central (PMC). (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3.
  • Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Hydroxy-2-methyl-4-pyrone.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Vanderbilt University. (n.d.). The Laboratory Standard.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Lab Manager. (n.d.). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions.
  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
  • Wikipedia. (n.d.). Glycoside.
  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET - 3-Hydroxy-2-methyl-4-pyrone.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart.
  • ResearchGate. (n.d.). Examples of γ‐pyranone derivatives in bioactive drugs.
  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Laboratory - OSHA Laboratory Standard.
  • National Association of Safety Professionals. (n.d.). The Hierarchy of Controls.
  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
  • CP Lab Safety. (n.d.). Glove Compatibility.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.